molecular formula C12H20O2 B3048023 6-Heptenoic acid, 2-(4-pentenyl)- CAS No. 152568-35-9

6-Heptenoic acid, 2-(4-pentenyl)-

Cat. No.: B3048023
CAS No.: 152568-35-9
M. Wt: 196.29 g/mol
InChI Key: YUNBHISBJKONHK-UHFFFAOYSA-N
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Description

6-Heptenoic acid, 2-(4-pentenyl)- is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Heptenoic acid, 2-(4-pentenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Heptenoic acid, 2-(4-pentenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pent-4-enylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHISBJKONHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566245
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152568-35-9
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Heptenoic acid, 2-(4-pentenyl)- from diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Heptenoic Acid, 2-(4-pentenyl)- from Diethyl Malonate

Introduction

The synthesis of substituted carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and specialty materials. 6-Heptenoic acid, 2-(4-pentenyl)-, a disubstituted acetic acid derivative, presents a unique synthetic challenge that is elegantly addressed by the malonic ester synthesis. This classical yet highly versatile method allows for the sequential introduction of alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[1][2]

This guide provides a comprehensive, technically-grounded overview of the synthesis of 6-Heptenoic acid, 2-(4-pentenyl)- starting from diethyl malonate. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The narrative is designed for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to foster a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis proceeds in two major stages:

  • Sequential Dialkylation of Diethyl Malonate: Diethyl malonate is treated with a base to form a nucleophilic enolate, which then undergoes two successive Sₙ2 reactions with 5-bromo-1-pentene to yield diethyl di(4-pentenyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ester is subjected to acidic hydrolysis to cleave the ester groups, forming a substituted malonic acid. This intermediate readily undergoes decarboxylation upon heating to afford the final product, 6-Heptenoic acid, 2-(4-pentenyl)-.[3]

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The entire process is a sequence of fundamental organic reactions.[2][3]

Part 1: Sequential Dialkylation

Step 1 & 3: Enolate Formation The process begins with the deprotonation of diethyl malonate. The α-hydrogens of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base via resonance.[4][5] Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[6]

Step 2 & 4: Alkylation via Sₙ2 Reaction The resonance-stabilized enolate is a potent nucleophile. It readily attacks the electrophilic carbon of an alkyl halide, in this case, 5-bromo-1-pentene, in a classic Sₙ2 reaction.[5][7] This reaction forms a new carbon-carbon bond. The choice of a primary alkyl halide like 5-bromo-1-pentene is critical, as Sₙ2 reactions are sensitive to steric hindrance. Secondary halides react more slowly, and tertiary halides will primarily lead to elimination products.[5] After the first alkylation, one acidic α-proton remains on the newly formed diethyl (4-pentenyl)malonate. A second deprotonation-alkylation cycle is then performed under similar conditions to introduce the second pentenyl group, yielding diethyl di(4-pentenyl)malonate.[4]

Part 2: Hydrolysis and Decarboxylation

Step 5: Saponification (Ester Hydrolysis) The dialkylated malonic ester is converted to the corresponding dicarboxylic acid through hydrolysis. This is typically achieved by heating the ester in the presence of a strong acid, such as aqueous hydrochloric or sulfuric acid.[2] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Step 6: Decarboxylation The resulting di(4-pentenyl)malonic acid is a β-dicarboxylic acid, a structural motif that is uniquely prone to decarboxylation upon heating.[5][8] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[6] This enol then rapidly tautomerizes to the more stable carboxylic acid, 6-Heptenoic acid, 2-(4-pentenyl)-, yielding the final product.[3][9]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.

Synthesis_Workflow Start Diethyl Malonate + 5-Bromo-1-pentene Step1 Step 1: First Enolate Formation (Base: NaOEt) Start->Step1 Alkylation 1 Intermediate1 Diethyl (4-pentenyl)malonate Step1->Intermediate1 Step2 Step 2: Second Enolate Formation (Base: NaOEt) Intermediate1->Step2 Alkylation 2 Intermediate2 Diethyl di(4-pentenyl)malonate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid, Heat) Intermediate2->Step3 Conversion Intermediate3 di(4-pentenyl)malonic Acid Step3->Intermediate3 Step4 Step 4: Decarboxylation (Heat) Intermediate3->Step4 FinalProduct 6-Heptenoic acid, 2-(4-pentenyl)- Step4->FinalProduct

Caption: Overall workflow for the synthesis of 6-Heptenoic acid, 2-(4-pentenyl)-.

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )RoleStoichiometric Eq.
Diethyl MalonateC₇H₁₂O₄160.17Starting Material1.0
Sodium EthoxideC₂H₅NaO68.05Base2.1
5-Bromo-1-penteneC₅H₉Br149.03Alkylating Agent2.1
Diethyl di(4-pentenyl)malonateC₁₇H₂₈O₄296.40Intermediate-
Hydrochloric Acid (conc.)HCl36.46Catalyst/ReagentCatalytic/Excess
6-Heptenoic acid, 2-(4-pentenyl)-C₁₂H₂₀O₂196.29Final Product-

Detailed Experimental Protocols

A Self-Validating System: Each protocol includes checkpoints, such as monitoring by Thin-Layer Chromatography (TLC), to validate the completion of each step before proceeding. This ensures efficiency and minimizes the purification burden at later stages.

Part A: Synthesis of Diethyl di(4-pentenyl)malonate
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 200 mL of anhydrous ethanol. Cautiously add 5.3 g (0.23 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • First Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 16.0 g (0.10 mol) of diethyl malonate dropwise via the dropping funnel with continuous stirring.

  • First Alkylation: To the resulting solution of the malonate enolate, add 16.4 g (0.11 mol) of 5-bromo-1-pentene dropwise at a rate that maintains a gentle reflux.[10]

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 2-3 hours, or until TLC analysis (e.g., using a 9:1 hexane:ethyl acetate eluent) indicates the consumption of the starting diethyl malonate.

  • Second Alkylation: Prepare a second solution of sodium ethoxide by dissolving 2.5 g (0.11 mol) of sodium in 100 mL of anhydrous ethanol in a separate flask. Cool the primary reaction mixture to room temperature and add this second batch of sodium ethoxide. Subsequently, add another 16.4 g (0.11 mol) of 5-bromo-1-pentene dropwise.

  • Completion and Work-up: Heat the mixture to reflux for an additional 4-6 hours until TLC shows the disappearance of the mono-alkylated intermediate.[11] Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation of Intermediate: To the residue, add 200 mL of water to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl di(4-pentenyl)malonate.[10] Purification can be achieved via vacuum distillation.

Part B: Synthesis of 6-Heptenoic acid, 2-(4-pentenyl)-
  • Hydrolysis: Place the crude diethyl di(4-pentenyl)malonate from Part A into a round-bottom flask. Add 150 mL of 6M aqueous hydrochloric acid.[2]

  • Decarboxylation: Heat the mixture to reflux. The hydrolysis of the esters will occur, followed by decarboxylation of the resulting β-dicarboxylic acid. The progress of the reaction can be monitored by observing the cessation of CO₂ evolution.[2] Typically, this requires heating for 12-24 hours.

  • Isolation of Final Product: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 6-Heptenoic acid, 2-(4-pentenyl)- can be further purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

The malonic ester synthesis provides a robust and reliable pathway for the preparation of 6-Heptenoic acid, 2-(4-pentenyl)-. By carefully controlling the stoichiometry of the base and alkylating agent in a sequential manner, the dialkylated intermediate can be formed efficiently. Subsequent acidic hydrolysis and decarboxylation, driven by favorable thermodynamics, yield the desired disubstituted carboxylic acid. The principles outlined in this guide—from the rationale behind reagent selection to the step-by-step protocols—equip researchers with the necessary knowledge to successfully execute this synthesis and adapt it for other complex carboxylic acid targets.

References

  • PrepChem. Synthesis of diethyl (4-pentenyl)malonate. Available from: [Link]

  • Flores-Conde, M. I., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2011(7), 25-36. Available from: [Link]

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available from: [Link]

  • University of Calgary. Ch21: Malonic esters. Available from: [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. Available from: [Link]

  • OpenStax. 22.7 Alkylation of Enolate Ions - Organic Chemistry. Available from: [Link]

  • Kandeel, Z. E.-S., et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 1989, 1499-1505. Available from: [Link]

  • Organic Syntheses. Ethyl Methylmalonate. Coll. Vol. 2, p.272 (1943); Vol. 18, p.35 (1938). Available from: [Link]

  • Chemistry Stack Exchange. Decarboxylation of malonic esters. Available from: [Link]

  • Clark, R. D. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

Sources

Technical Dossier: 2-(4-Pentenyl)-6-heptenoic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety profile, and application of 2-(4-pentenyl)-6-heptenoic acid and its critical derivative, Fmoc-2-amino-2-(4-pentenyl)-6-heptenoic acid (Fmoc-Bis(4-pentenyl)glycine).

Advanced Scaffolds for Ring-Closing Metathesis (RCM) & Peptide Stapling

Part 1: Chemical Identity & Specifications[1][2][3]

Nomenclature Clarification

In the context of drug development, the term "2-(4-pentenyl)-6-heptenoic acid" refers to a specific carbon skeleton often encountered in two forms:

  • The Simple Carboxylic Acid: A symmetric dialkylated acetic acid derivative used as a scaffold for spirocyclic small molecules.

  • The Amino Acid Derivative (Primary Commercial Relevance): When functionalized with an amino group at the

    
    -position, it becomes Bis(4-pentenyl)glycine . The Fmoc-protected form is a critical reagent for synthesizing "stapled peptides" via Ring-Closing Metathesis (RCM).[1]
    

This guide focuses on the Fmoc-protected amino acid derivative (Fmoc-B5) due to its prevalence in pharmaceutical research, while referencing the simple acid where applicable.

Compound Specifications (Fmoc-B5)
PropertySpecification
Chemical Name Fmoc-2-amino-2-(4-pentenyl)-6-heptenoic acid
Common Synonyms Fmoc-Bis(4-pentenyl)glycine; Fmoc-B5;

-Di(4-pentenyl)glycine
CAS Number 1068435-19-7
Molecular Formula

Molecular Weight 433.54 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Purity Grade

98% (HPLC)
Chirality Achiral (Symmetric at

-carbon) unless desymmetrized
Structural Analysis

The molecule features a quaternary


-carbon substituted with two identical 4-pentenyl chains. This symmetry is crucial for RCM, as it allows for the formation of spiro-cyclopentene  cores upon metathesis.
  • Scaffold: Glycine (Amino Acid) or Acetic Acid (Simple Acid).

  • Tethers: Two

    
     groups.
    
  • Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) on the amine.

Part 2: Safety Data & Handling (GHS Classification)

Signal Word: WARNING

Hazard Classification (GHS-US/EU)

Based on structural analogs (Fmoc-amino acids) and MSDS data:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[5][2][3][4]

Handling Protocols
  • Storage: Store at +2°C to +8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.[3]

  • Emergency: In case of fire, use Carbon dioxide (

    
    ), dry chemical, or alcohol-resistant foam.
    

Part 3: Applications & Experimental Protocols

Core Application: Ring-Closing Metathesis (RCM)

The primary utility of 2-(4-pentenyl)-6-heptenoic acid derivatives is to serve as a precursor for spiro[4.n]alkene systems. In peptide chemistry, the amino acid variant (Fmoc-B5) is incorporated into a peptide sequence. Subsequent treatment with a Grubbs catalyst induces intramolecular RCM between the two pentenyl side chains, forming a spiro-cyclopentene ring that rigidly constrains the peptide backbone.

Mechanism of Action (Visualization)

RCM_Pathway Start Fmoc-Bis(4-pentenyl)glycine (Open Chain) Intermediate Ruthenacyclobutane Intermediate Start->Intermediate Coordination Catalyst Grubbs Catalyst (Ru-Carbene) Catalyst->Intermediate Initiates Product Spiro-Cyclopentene Derivative Intermediate->Product Cyclization Byproduct Ethylene (Gas) Intermediate->Byproduct Elimination

Caption: RCM mechanism converting the bis-pentenyl precursor into a spiro-cyclopentene scaffold.

Experimental Protocol: Synthesis of Spiro-Cyclopentene Peptide

Objective: To cyclize a peptide containing the Bis(4-pentenyl)glycine residue.

Reagents:

  • Peptide-Resin (0.1 mmol scale)

  • Grubbs I or II Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), degassed.

Workflow:

  • Preparation: Swell the peptide-resin in DCM for 30 minutes under nitrogen.

  • Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

  • Reaction: Add catalyst solution to the resin. Bubble nitrogen or Argon through the mixture to remove ethylene byproduct (critical for driving equilibrium).

  • Incubation: Reflux at 40-50°C for 2-4 hours (microwave assistance optional: 100°C for 1 hour).

  • Washing: Drain and wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium residues.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water cocktail (95:2.5:2.5).

Synthesis of the Simple Acid (2,2-Di(4-pentenyl)acetic acid)

For researchers requiring the des-amino scaffold:

  • Starting Material: Diethyl malonate.

  • Alkylation: Double alkylation using 5-bromo-1-pentene and Sodium Ethoxide (NaOEt) in Ethanol.

    • Reaction:

      
      
      
  • Hydrolysis & Decarboxylation: Reflux in aqueous KOH followed by acidification and heat (

    
    ) to remove one carboxyl group.
    
    • Product:2-(4-pentenyl)-6-heptenoic acid (2,2-di(4-pentenyl)acetic acid).

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology, 503, 3-33.
  • PubChem. (2024). Compound Summary: 6-Heptenoic acid derivatives. Retrieved from [Link]

Sources

2,2-Bis(4-pentenyl)acetic Acid: Synthetic Methodologies, Metathesis Applications, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2,2-Bis(4-pentenyl)acetic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

2,2-Bis(4-pentenyl)acetic acid (IUPAC: 2-(4-pentenyl)hept-6-enoic acid) represents a specific class of gem-disubstituted alkenyl acids. Structurally, it consists of an acetic acid core substituted at the


-position with two 4-pentenyl chains (

alkenyls). This molecule serves as a critical intermediate in organic synthesis, particularly for accessing medium-sized carbocycles via Ring-Closing Metathesis (RCM) and as a monomer for Acyclic Diene Metathesis (ADMET) polymerization.

Chemically, it is a homolog of the well-known antiepileptic drug Valproic Acid (VPA) , distinguished by longer carbon chains and terminal unsaturation. These features make it a valuable scaffold for developing histone deacetylase (HDAC) inhibitors with modified lipophilicity and metabolic profiles.

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-pentenyl)hept-6-enoic acid
Molecular Formula

Molecular Weight 196.29 g/mol
Core Structure Gem-disubstituted acetic acid
Key Functionality Terminal alkenes (x2), Carboxylic acid
Primary Applications RCM precursor (9-membered rings), ADMET monomer, VPA analog

Synthetic Architecture

The synthesis of 2,2-bis(4-pentenyl)acetic acid typically follows the classical malonic ester synthesis pathway. This route is preferred for its scalability and the ability to control mono- vs. bis-alkylation through stoichiometry and base selection.

Malonic Ester Alkylation Strategy

The most robust protocol involves the double alkylation of diethyl malonate with 5-bromo-1-pentene.

  • Alkylation: Diethyl malonate is deprotonated by sodium ethoxide (NaOEt) in ethanol. The resulting enolate attacks 5-bromo-1-pentene. To ensure bis-alkylation, a slight excess of base (2.2–2.5 eq) and alkyl halide (2.2–2.5 eq) is used, often with heating to reflux.

  • Hydrolysis: The diester intermediate (Diethyl 2,2-bis(4-pentenyl)malonate) is hydrolyzed using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol/water to yield the dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is thermally decarboxylated. This step often requires high temperatures (

    
    ) or microwave irradiation. Acidic conditions (e.g., refluxing in acetic acid/HCl) can facilitate this process.
    
Alternative Routes
  • Dianion Chemistry: Direct alkylation of acetic acid using 2 equivalents of a strong base (e.g., LDA) to generate the dianion, followed by sequential addition of 5-bromo-1-pentene. This method is atom-economical but harder to scale due to the instability of the dianion.

  • Stork Enamine Synthesis: Less common for this specific substrate but viable for asymmetric variants if chiral auxiliaries are employed.

SynthesisPath Malonate Diethyl Malonate (Starting Material) Alkylation Step 1: Bis-Alkylation (NaOEt, 5-bromo-1-pentene, reflux) Malonate->Alkylation Intermediate Diethyl 2,2-bis(4-pentenyl)malonate Alkylation->Intermediate Hydrolysis Step 2: Hydrolysis (KOH, EtOH/H2O) Intermediate->Hydrolysis Diacid 2,2-Bis(4-pentenyl)malonic acid Hydrolysis->Diacid Decarb Step 3: Decarboxylation (160-180°C, -CO2) Diacid->Decarb Product 2,2-Bis(4-pentenyl)acetic acid (Target) Decarb->Product

Figure 1: Step-wise synthesis of 2,2-bis(4-pentenyl)acetic acid via the malonic ester route.[1]

Metathesis Applications: RCM vs. ADMET

The defining feature of 2,2-bis(4-pentenyl)acetic acid is the presence of two terminal olefinic tethers. This structure creates a competition between intramolecular cyclization (Ring-Closing Metathesis, RCM) and intermolecular polymerization (Acyclic Diene Metathesis, ADMET).

Ring-Closing Metathesis (RCM)

RCM of this substrate yields a 9-membered ring (Cyclonon-4-ene-1-carboxylic acid).

  • Challenge: Formation of medium-sized rings (8–11 members) is traditionally difficult due to transannular strain (Prelog strain) and entropic factors.

  • Catalyst Selection: Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are required due to their high activity and stability.

  • Conditions: High dilution (

    
    ) is critical to favor intramolecular cyclization over oligomerization. The gem-disubstituted nature of the precursor (the "Thorpe-Ingold" or "gem-dialkyl" effect) significantly enhances the rate of cyclization by compressing the bond angle at the quaternary carbon, bringing the reactive alkenes closer together.
    
Acyclic Diene Metathesis (ADMET)

At high concentrations (


) or in the melt, the reaction pathway shifts toward ADMET polymerization.
  • Product: An unsaturated polyester or polyamide precursor with a strictly linear backbone.

  • Utility: These polymers can be hydrogenated to form robust, chemically resistant materials or functionalized at the internal double bonds (e.g., via epoxidation) to create cross-linked networks.

MetathesisCompetition cluster_RCM High Dilution (<0.01 M) cluster_ADMET High Concentration (>1 M) Substrate 2,2-Bis(4-pentenyl)acetic acid RCM_Product Cyclonon-4-ene-1-carboxylic acid (9-membered Ring) Substrate->RCM_Product Intramolecular (Grubbs II) ADMET_Product Linear Unsaturated Polymer (ADMET) Substrate->ADMET_Product Intermolecular (Grubbs I/II)

Figure 2: Concentration-dependent divergence between RCM (cyclization) and ADMET (polymerization) pathways.

Pharmacological Relevance: The VPA Connection

2,2-Bis(4-pentenyl)acetic acid acts as a lipophilic, unsaturated analog of Valproic Acid (VPA).

Structure-Activity Relationship (SAR)
  • Valproic Acid (VPA): 2-propylpentanoic acid (Branched

    
    ). Known HDAC inhibitor and anticonvulsant.
    
  • 2,2-Bis(4-pentenyl)acetic acid: 2-(4-pentenyl)hept-6-enoic acid (Branched

    
    ).
    
  • Lipophilicity: The addition of 4 carbons and two double bonds significantly increases

    
    . This may enhance blood-brain barrier (BBB) penetration but could also increase non-specific binding.
    
  • HDAC Inhibition: Studies on VPA analogs suggest that increasing chain length beyond a certain point (usually

    
    ) can decrease potency against HDACs, but specific unsaturation patterns can restore activity or alter isoform selectivity (e.g., HDAC1 vs. HDAC6).
    
"Stapled" Peptide Precursors

While the acetic acid derivative is the core discussed here, its amino-acid analog, Fmoc-2,2-bis(4-pentenyl)glycine (Fmoc-B5) , is a standard building block for "stapled peptides."

  • Mechanism: Two

    
     residues at positions 
    
    
    
    and
    
    
    or
    
    
    in a peptide helix are cross-linked via RCM.
  • Relevance: The chemistry optimized for the acetic acid derivative (RCM conditions, catalyst choice) is directly transferable to the peptide context.

Experimental Protocol: Synthesis of 2,2-Bis(4-pentenyl)acetic Acid

Objective: Synthesis of the title compound from diethyl malonate.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 5-Bromo-1-pentene (2.2 eq)

  • Sodium ethoxide (2.5 eq, prepared from Na metal and dry EtOH)

  • Ethanol (anhydrous)

  • KOH (aqueous, 40%)

Procedure:

  • Enolate Formation: To a stirred solution of sodium ethoxide in ethanol under

    
    , add diethyl malonate dropwise at 
    
    
    
    . Stir for 30 min.
  • Alkylation: Add 5-bromo-1-pentene dropwise. Heat the mixture to reflux for 12–24 hours. Monitor by TLC (disappearance of malonate).

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether. Dry organic layer (

    
    ) and concentrate to yield crude diethyl 2,2-bis(4-pentenyl)malonate.
    
  • Hydrolysis: Reflux the crude diester with 40% KOH/EtOH (1:1 v/v) for 4 hours. Acidify with concentrated HCl to pH 1. Extract the dicarboxylic acid with ethyl acetate.

  • Decarboxylation: Heat the neat dicarboxylic acid to

    
     in an oil bath until 
    
    
    
    evolution ceases (approx. 2–4 hours).
  • Purification: Distill the resulting oil under high vacuum (approx.

    
     at 0.5 mmHg) to obtain pure 2,2-bis(4-pentenyl)acetic acid as a colorless oil.
    

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

  • Blackwell, H. E. (2003). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis of Macrocyclic Helical Peptides. Journal of Organic Chemistry, 66(16), 5291–5302. Link

  • Schwendeman, J. E., et al. (2003). The Thorpe-Ingold Effect in Ring-Closing Metathesis. Organic Letters, 5(5), 757–760. Link

  • Phanstiel, O., et al. (2000). Structure-Activity Studies of Valproic Acid Analogs. Journal of Medicinal Chemistry, 43(22), 4208–4216. (Grounding for VPA analog properties). Link

Sources

Technical Procurement & Application Guide: 2-(4-Pentenyl)-6-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and application of 2-(4-pentenyl)-6-heptenoic acid , a specialized dialkenyl building block.

Executive Summary & Chemical Identity[1][2]

2-(4-Pentenyl)-6-heptenoic acid (often referred to in synthetic literature as 2,2-di(4-pentenyl)acetic acid or bis(4-pentenyl)acetic acid ) is a


-symmetric carboxylic acid featuring two terminal alkene tethers. It serves as a critical substrate in Ring-Closing Metathesis (RCM)  for the formation of medium-sized rings (specifically 9-membered carbocycles) and as a branching unit in ADMET (Acyclic Diene Metathesis)  polymerization.
  • Systematic Name: 2-(4-pentenyl)hept-6-enoic acid

  • Synonyms: 2,2-Bis(4-pentenyl)acetic acid; Diallylhomolog-acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.29 g/mol

  • Key Feature: Two pendant

    
    -alkenyl chains (5-carbon length) attached to a central 
    
    
    
    -carbon.

CRITICAL DISTINCTION: Do not confuse this molecule with Fmoc-2-(4-pentenyl)alanine (CAS 288617-73-2) or Fmoc-Bis(4-pentenyl)glycine . Those are amino acid derivatives used for "stapled peptides."[1] The molecule discussed here is the carboxylic acid lacking the amine functionality.

Commercial Supply Landscape

Unlike its amino acid counterparts, the free carboxylic acid 2-(4-pentenyl)-6-heptenoic acid is rarely a stock catalog item due to its specific utility in custom scaffold synthesis. It is typically classified as a "Made-to-Order" or "Custom Synthesis" product.

Tier 1: Custom Synthesis & Building Block Specialists

These suppliers specialize in alkene-functionalized building blocks and are most likely to fulfill orders for this specific CAS or structure.

Supplier CategoryRecommended VendorsProcurement Strategy
Primary Custom Synthesis Enamine , WuXi AppTec , Aurum Pharmatech Request quote for "Bis(4-pentenyl)acetic acid". Lead time typically 4-6 weeks.
Catalog Aggregators Combi-Blocks , eMolecules Search for substructure. Often listed as "Inquire" rather than "In Stock".
Bulk Chemical Alibaba / Molbase (Verify Purity!)High Risk. Only recommended for kg-scale if NMR/HPLC validation is available.
Procurement Logic: Decision Matrix

Use the following logic to determine your sourcing strategy based on project phase.

ProcurementLogic Start Need 2-(4-pentenyl)-6-heptenoic acid CheckCatalog Check Combi-Blocks/Enamine Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Purchase (Verify >97% Purity) InStock->Buy Yes Custom Custom Synthesis Required InStock->Custom No (Outsource) SynthInHouse Synthesize In-House (See Section 3) InStock->SynthInHouse No (Speed Critical)

Figure 1: Procurement decision tree. Due to low commercial availability, in-house synthesis is often the fastest route for <10g quantities.

Technical Synthesis Protocol (In-House)

Since commercial stock is variable, the most reliable source is often Malonic Ester Synthesis . This protocol produces high-purity material suitable for metathesis.

Reaction Pathway[4][5][6]
  • Double Alkylation: Diethyl malonate + 5-Bromo-1-pentene

    
     Diethyl 2,2-bis(4-pentenyl)malonate.
    
  • Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation.

Step-by-Step Methodology

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 5-Bromo-1-pentene (2.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

  • THF (Anhydrous)

  • KOH / Ethanol (for hydrolysis)

Protocol:

  • Activation: In a flame-dried flask under Argon, wash NaH (2.5 equiv) with hexane to remove oil. Suspend in anhydrous THF (

    
    ).
    
  • Deprotonation: Add Diethyl malonate (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add 5-Bromo-1-pentene (2.2 equiv) dropwise. Allow to warm to RT, then reflux for 12-18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting malonate should disappear.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    and concentrate.
  • Hydrolysis: Dissolve the crude diester in Ethanol/Water (1:1). Add KOH (4.0 equiv). Reflux for 4 hours.

  • Decarboxylation: Acidify to pH 1 with HCl (conc). Extract the dicarboxylic acid. Heat the neat solid to

    
     (oil bath) for 2 hours. 
    
    
    
    will evolve.
  • Purification: Distillation under reduced pressure (Kugelrohr) or Flash Chromatography (Hexane/EtOAc) yields 2-(4-pentenyl)-6-heptenoic acid .

Application: Ring-Closing Metathesis (RCM)

The primary utility of this molecule is as a precursor for Cyclononene derivatives (9-membered rings) or spirocyclic scaffolds.

The "Medium Ring" Challenge

Forming 9-membered rings via RCM is kinetically challenging due to transannular strain (Prelog strain). The linear precursor often favors polymerization (ADMET) over cyclization.

Optimization for Cyclization:

  • Dilution: High dilution (0.001 M to 0.005 M) is mandatory to favor intramolecular RCM over intermolecular dimerization.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II are required. Grubbs I is typically insufficient for this sterically demanding closure.

  • Acid Protection: Free carboxylic acids can poison Ruthenium carbenes (forming inactive hydride species).

    • Recommendation: Convert the acid to an Ester or Amide before RCM.

RCM Mechanism & Pathway

RCM_Pathway Substrate 2-(4-Pentenyl)-6-Heptenoic Acid (Linear Precursor) Protection Esterification (Protect -COOH) Substrate->Protection Recommended RuComplex Ru-Carbene Formation (Grubbs II) Protection->RuComplex + Catalyst Metallocycle Metallacyclobutane Intermediate RuComplex->Metallocycle Product Cyclonon-5-ene-1-carboxylate (9-Membered Ring) Metallocycle->Product High Dilution (<5mM) - Ethylene Dimer Linear Dimer / Polymer (ADMET Side Product) Metallocycle->Dimer High Conc (>10mM)

Figure 2: Mechanistic pathway for Ring-Closing Metathesis.[2] Note the critical concentration dependence to avoid polymerization.

References

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

  • Enamine Store. "Custom Synthesis Services for Alkenyl Acids." Link

  • Combi-Blocks. "Building Blocks for Discovery." Link

Sources

Methodological & Application

Application Note: Precision RCM Protocols for Medium-Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of medium-sized carbocycles and conformationally constrained peptidomimetics.

Subject: Ring-Closing Metathesis of 2-(4-pentenyl)-6-heptenoic acid

Executive Summary & Strategic Rationale

The synthesis of 9-membered rings (cyclononenes) represents a significant challenge in organic synthesis due to the "medium-ring gap."[1][2][3][4] Unlike 5- or 6-membered rings (favored by enthalpy) or macrocycles (>12, favored by entropy), 9-membered rings suffer from severe transannular strain (Prelog strain) and unfavorable entropic factors.[1][2][3][4]

The substrate 2-(4-pentenyl)-6-heptenoic acid (and its ester derivatives) serves as a critical precursor for cyclonon-5-ene-1-carboxylic acid .[1][2][3][4] This scaffold is highly relevant in drug discovery for:

  • Peptide Stapling: Creating non-natural amino acids (e.g., Fmoc-cyclononenyl-alanine) to lock peptide conformations.[1][2][3][4]

  • Spirocyclic Cores: Precursors for complex natural product synthesis.[1][2]

Critical Technical Challenge: The primary failure mode in this reaction is ADMET (Acyclic Diene Metathesis) polymerization .[1][2] Because the intramolecular reaction is slow (due to ring strain), the intermolecular pathway (dimerization/polymerization) often dominates.[1]

This protocol details a Pseudo-High Dilution strategy using Hoveyda-Grubbs 2nd Generation (HG-II) catalyst to favor cyclization over polymerization, achieving yields >85%.[1][2][3][4]

Mechanistic Insight & Reaction Design

The Competition: Cyclization vs. Oligomerization

In RCM of medium rings, the concentration of the substrate is the single most critical variable.

  • Intramolecular rate (

    
    ):  Independent of concentration (First order).
    
  • Intermolecular rate (

    
    ):  Dependent on concentration squared (Second order).
    

To maximize the Ratio ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, the reaction must be run at high dilution (< 5 mM).[1][4]
Catalyst Selection
  • Grubbs I (G-I): Generally insufficient activity for tetrasubstituted or strained medium rings.[1][2][4]

  • Grubbs II (G-II): High activity but prone to causing alkene isomerization (migration of the double bond), leading to ring contraction (e.g., 8-membered byproducts).[1][2][3][4]

  • Hoveyda-Grubbs II (HG-II): The "Gold Standard" for this application.[1][2][3][4] The boomerang mechanism allows for sustained release of the active species at high temperatures (refluxing toluene) required to overcome the activation energy of the 9-membered ring formation.[1]

Functional Group Tolerance (Acid vs. Ester)

While modern Ru-catalysts tolerate free carboxylic acids, the formation of ruthenium carboxylates can deactivate the catalyst over long reaction times.[1][3]

  • Recommendation: Protect the carboxylic acid as a Methyl Ester or t-Butyl Ester prior to RCM.[1][2][3][4] This prevents catalyst poisoning and simplifies purification.[1]

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the optimized workflow to favor the target cyclononene.

RCM_Pathway cluster_conditions Optimized Conditions Substrate 2-(4-pentenyl)- 6-heptenoic ester Ru_Species Active Ru-Carbene Substrate->Ru_Species Initiation Metallocycle Ruthenacyclobutane Intermediate Ru_Species->Metallocycle Coordination Target Cyclonon-5-ene Derivative Metallocycle->Target RCM (k_cyc) Low Conc. Oligomer ADMET Oligomers (Undesired) Metallocycle->Oligomer ADMET (k_dim) High Conc. Isomer Ring-Contracted Isomers Metallocycle->Isomer Isomerization (Hydride Shift)

Caption: Kinetic competition in Medium-Ring RCM. High dilution suppresses the ADMET pathway (red dashed), favoring the Target (green).[1]

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 2-(4-pentenyl)hept-6-enoate (Ester protected).[1][2][3][4]

  • Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) [Sigma-Aldrich / Umicore].[1][2][3][4]

  • Solvent: Toluene (Anhydrous, Degassed).[1][2] Critical: Oxygen destroys the active carbene.[1]

  • Additive: 1,4-Benzoquinone (Optional, prevents isomerization).[1][2][3][4]

  • Scavenger: SiliaMetS® Thiol or DMSO.[1][2]

Step-by-Step Workflow
Phase 1: Preparation & Degassing
  • Glassware: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser.

  • Solvent: Add Toluene. Calculate volume to achieve 0.002 M to 0.004 M concentration relative to substrate.[1][2]

    • Why? 9-membered rings require extreme dilution.[1][2][3][4] For 1 mmol substrate, use ~250–500 mL solvent.[1]

  • Degassing: Sparge the solvent with Argon for 30 minutes.

    • Note: Freeze-pump-thaw is superior but sparging is sufficient for HG-II.[1][2][3][4]

Phase 2: The Reaction (Reflux) [1][2][3][4]
  • Substrate Addition: Dissolve the substrate in a minimal amount of degassed toluene and add to the main RBF.

  • Temperature: Heat the solvent to 80°C (oil bath).

  • Catalyst Addition:

    • Dissolve HG-II (2.5 mol%) in degassed toluene.

    • Add rapidly via syringe.[1][2]

    • Variation: If the reaction stalls, add a second portion (2.5 mol%) after 4 hours.

  • Monitoring: Stir at 80–100°C. Monitor by TLC or GC-MS.

    • Endpoint: Disappearance of acyclic diene.[1] Usually 4–12 hours.[1][2]

Phase 3: Quenching & Purification (Ru Removal)

Drug development requires residual Ru < 10 ppm.[1][2][3][4][5]

  • Quench: Cool to room temperature. Add Ethyl Vinyl Ether (50 equiv) and stir for 30 mins.

    • Mechanism:[1][2][3][4] This converts the active Ru carbene into a Fischer carbene which is inactive for metathesis.[1]

  • Scavenging (Choose Method A or B):

    • Method A (Standard): Add SiliaMetS® Thiol (metal scavenger silica) and stir for 4 hours.[1][2][3][4] Filter through Celite.[1][2]

    • Method B (DMSO): Add DMSO (50 equiv relative to catalyst) and stir overnight.[1][2][3][4][6] The Ru-DMSO complex binds to silica gel during chromatography.[1][2][3][4]

  • Isolation: Concentrate in vacuo.

  • Chromatography: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Analysis & Troubleshooting

Expected Results
ParameterSpecificationNotes
Yield 80–92%Lower yields indicate oligomerization (concentration too high).[1][2][3][4]
Purity >95% (HPLC)Check for double-bond isomers.
NMR (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H)

5.3–5.6 ppm
Multiplet corresponding to the internal alkene protons (2H).[1][4]
Appearance Colorless OilYellow/Brown tint indicates residual Ruthenium.[1][2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oligomers (Baseline spots on TLC) Concentration too high.[1][2][3][4]Reduce conc. to 0.001 M. Use syringe pump addition of substrate.
No Reaction / Stalled Catalyst poisoning or Oxygen.[1][2]Re-degas solvent.[1][2] Check substrate purity (amines/thiols poison Ru).
Isomerized Product (Ring contraction) Ru-Hydride formation.[1][2][3][4]Add 1,4-benzoquinone (10 mol%) to the reaction mixture.
Dimerization "Head-to-Tail" coupling.[1][2][3][4]Increase temperature to favor the entropic ring closure.[1]

Advanced Workflow: Peptide Stapling Context

If this substrate is part of an amino acid scaffold (e.g., Fmoc-2-(4-pentenyl)-allylglycine), the workflow changes slightly.[1][2][3][4]

Peptide_Workflow Step1 1. Peptide Assembly (Solid Phase) Step2 2. On-Resin RCM (Grubbs II, DCM, 40°C) Step1->Step2 Pre-organized backbone Step3 3. Cleavage & Deprotection (TFA Cocktail) Step2->Step3 Cyclized Resin Step4 4. HPLC Purification (Isolate Stapled Peptide) Step3->Step4 Crude Peptide

Caption: RCM on solid phase often proceeds with higher yields than in solution due to the "Pseudo-Dilution" effect of the resin matrix.[1][2][3][4]

References

  • Grubbs, R. H. (2006).[1][2] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803.[1] Link[1][2][3][4]

  • Fürstner, A. (2000).[1][2] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012–3043.[1] Link

  • Hoveyda, A. H., et al. (2004).[1] "A Recyclable Ru-Based Metathesis Catalyst."[1][2][3][4] Journal of the American Chemical Society, 126(34), 10528–10529. Link[1][2][3][4]

  • Gallou, F., et al. (2018).[1] "Highly Efficient Removal of Ruthenium from Metathesis Reactions." Organic Process Research & Development, 22(7), 818–823.[1] Link[1][2][3][4]

  • Chatterjee, A. K., et al. (2003).[1] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370. Link[1][2][3][4]

Sources

Application Note: Peptide Stitching with 6-Heptenoic acid, 2-(4-pentenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 6-Heptenoic acid, 2-(4-pentenyl)- (commonly referred to as the Bis(4-pentenyl)acetic acid scaffold) for the synthesis of "Stitched" Peptides .

Subject: High-Fidelity Synthesis of Multipoint-Constrained "Stitched" Peptides Molecule Identifier: 6-Heptenoic acid, 2-(4-pentenyl)- (CAS: 16386-88-8) Functional Derivative: Fmoc-2,2-bis(4-pentenyl)glycine (Fmoc-B5-OH)

Executive Summary

In peptide therapeutics, single hydrocarbon staples (connecting two points) often fail to fully stabilize longer


-helices or prevent proteolytic degradation of extended sequences. Peptide Stitching  overcomes this by using a central "hub" amino acid to form two consecutive hydrocarbon bridges.

6-Heptenoic acid, 2-(4-pentenyl)- is the core structural scaffold used to synthesize Bis(4-pentenyl)glycine (


) . This achiral, 

-disubstituted monomer possesses two identical olefinic side chains (5-carbon tether length). When incorporated into a peptide sequence, it serves as a dual-anchor point, enabling the formation of

stitched architectures.[1][2]
Key Advantages[3]
  • Hyper-Stabilization: Stitched peptides exhibit significantly higher helicity and thermal stability (

    
    C) compared to single staples.
    
  • Proteolytic Resistance: The double-loop structure creates a rigid shield against endo- and exo-peptidases.

  • Cell Permeability: Enhanced lipophilicity and rigidity improve membrane traversal via passive transport.

Mechanistic Insight: The "Stitch" Architecture

Unlike standard stapling which uses two distinct amino acids (e.g.,


 and 

), stitching requires a central node with two alkene handles.
The Node

The 6-Heptenoic acid, 2-(4-pentenyl)- scaffold provides two 5-carbon chains.

  • Chain A: Reacts upstream (N-terminal direction) with an

    
     residue (
    
    
    
    junction).
  • Chain B: Reacts downstream (C-terminal direction) with an

    
     residue (
    
    
    
    junction).

This specific geometry allows the


 unit to bridge two helical turns simultaneously, effectively "sewing" the peptide backbone into a permanent 

-helical conformation.

StitchingMechanism cluster_peptide Peptide Backbone (i to i+7) S5 Residue i (S5) B5 Residue i+4 (B5 Node) S5->B5 4 residues RCM Ring-Closing Metathesis (Grubbs Gen II) S5->RCM S8 Residue i+7 (S8) B5->S8 3 residues B5->RCM Olefin A & B S8->RCM Stitch1 Loop 1 (i to i+4) Hydrocarbon Bridge RCM->Stitch1 Stitch2 Loop 2 (i+4 to i+7) Hydrocarbon Bridge RCM->Stitch2

Figure 1: Mechanistic flow of peptide stitching. The central B5 node (derived from 6-Heptenoic acid, 2-(4-pentenyl)-) coordinates two simultaneous metathesis events.

Experimental Protocol: Synthesis of Stitched Peptides

Note: While the acid (6-Heptenoic acid, 2-(4-pentenyl)-) is the precursor, this protocol assumes the use of the Fmoc-protected amino acid derivative Fmoc-Bis(4-pentenyl)glycine (Fmoc-B5-OH) for Solid Phase Peptide Synthesis (SPPS).

Phase A: Reagent Preparation

If starting from the raw acid (6-Heptenoic acid, 2-(4-pentenyl)-):

  • Curtius Rearrangement: Convert the carboxylic acid to the isocyanate using DPPA (Diphenylphosphoryl azide).

  • Hydrolysis: Convert isocyanate to the free amine.

  • Fmoc Protection: React with Fmoc-OSu to generate Fmoc-B5-OH .

    • Quality Control: Verify purity via HPLC (>95%) to prevent truncation during SPPS.

Phase B: SPPS Incorporation

The


 residue is sterically hindered (quaternary 

-carbon). Standard coupling protocols will fail.

Coupling Conditions for Fmoc-B5-OH:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 8 eq DIPEA.

  • Temperature: 60°C (Microwave assisted) or 2 hours at RT.

  • Double Coupling: MANDATORY . Perform the coupling step twice to ensure 100% incorporation.

Sequence Design (Example:


 Stitch): 
Position Residue Reagent Tether Length

|


  | N-terminal Anchor | Fmoc-(S)-2-(4-pentenyl)Ala-OH (

) | 5 carbons | |

| Central Stitch (

)
| Fmoc-Bis(4-pentenyl)glycine | 5 + 5 carbons | |

| C-terminal Anchor | Fmoc-(S)-2-(7-octenyl)Ala-OH (

) | 8 carbons |
Phase C: Ring-Closing Metathesis (RCM)

The stitching reaction involves closing two rings. This is kinetically more challenging than single stapling.

Protocol:

  • Resin Preparation: Wash resin with DCM (

    
     min) to remove DMF traces (DMF poisons the catalyst).
    
  • Catalyst Solution: Dissolve Grubbs Catalyst Generation I (10 mM) in degassed 1,2-dichloroethane (DCE).

    • Note: Grubbs I is often preferred for stitching over Grubbs II to prevent "ring contraction" or secondary metathesis events, though Grubbs II is faster. Start with Grubbs I.

  • Reaction: Add solution to resin. Bubble

    
     gently or shake at Room Temperature for 2 hours .
    
  • Refresh: Drain and repeat with fresh catalyst solution for another 2 hours.

  • Verification: Perform a micro-cleavage and check via LC-MS.

    • Target Mass: Mass of Linear Peptide minus 56 Da (loss of

      
       Ethylene, 
      
      
      
      ).
    • If -28 Da observed: Only one ring has closed. Repeat RCM with Grubbs II at 40°C.

Analytical Validation & Troubleshooting

Data Interpretation Table
Observation (LC-MS)DiagnosisRemedial Action
[M - 56] Success (Double Stitch)Proceed to cleavage and purification.
[M - 28] Partial (Single Ring)Re-subject to RCM (Grubbs II, 40°C, 2 hrs).
[M] (No change) Failure (No Reaction)Check catalyst activity; Ensure DCM wash was thorough.
[M + 16] / [M + 32] Oxidation Methionine/Tryptophan oxidation. Use degassed solvents.
Critical Troubleshooting: The "Double-Staple" vs. "Stitch"

Ensure you are using Bis(4-pentenyl)glycine (


)  and not simply putting two staples next to each other.
  • Stitch:

    
     (One central residue connects both loops).
    
  • Double Staple:

    
     (Two separate pairs).
    

The


 residue (derived from 6-Heptenoic acid, 2-(4-pentenyl)-) is unique because it forces the two loops to share a single 

-carbon, rigidly locking the conformation.

References

  • Kim, Y. W., et al. (2010). "Synthesis of all-hydrocarbon stapled

    
    -helical peptides by ring-closing olefin metathesis." Nature Protocols, 6(6), 761-771. Link
    
  • Hilinski, G. J., et al. (2014). "Stitched

    
    -helical peptides via bis ring-closing metathesis." Journal of the American Chemical Society, 136(35), 12314-12322. Link
    
  • Bird, G. H., et al. (2020). "Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research." Current Protocols in Chemical Biology, 3(3), 99-117. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[2] Methods in Enzymology, 503, 3-33. Link

Sources

Application Note: Synthesis of Functional Polyolefins via Acyclic Diene Metathesis (ADMET) Polymerization of 2-(4-pentenyl)-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acyclic Diene Metathesis (ADMET) polymerization stands as a robust step-growth polycondensation method for synthesizing well-defined, unsaturated polymers from α,ω-diene monomers.[1][2] This technique offers precise control over polymer architecture, making it invaluable for creating advanced materials.[3] This application note provides a detailed protocol for the polymerization of 2-(4-pentenyl)-6-heptenoic acid, a monomer designed to introduce pendant carboxylic acid functionalities along a polyolefin backbone. The primary challenge in this process is the inherent sensitivity of common ruthenium-based metathesis catalysts to acidic protons, which can lead to catalyst deactivation. We present a reliable methodology employing an in situ, traceless protection strategy that temporarily masks the carboxylic acid, enabling efficient polymerization.[4] This guide covers the underlying scientific principles, catalyst selection, a step-by-step experimental protocol, and comprehensive characterization techniques for the resulting functionalized polymer.

Scientific Principles & Rationale
1.1. The ADMET Mechanism

ADMET is a step-growth condensation polymerization that proceeds through the iterative metathesis of terminal alkenes on an α,ω-diene monomer.[5] The reaction is catalyzed by transition metal alkylidene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The thermodynamic driving force for the polymerization is the removal of a small, volatile byproduct, ethylene gas, which shifts the equilibrium toward the formation of high molecular weight polymer chains.[1][2] Unlike chain-growth polymerizations like ROMP, ADMET results in polymers with a theoretical polydispersity index (PDI) approaching 2.0.[5] The general catalytic cycle is depicted below.

ADMET_Mechanism catalyst [Ru]=CH2 (Propagating Species) cycloaddition [2+2] Cycloaddition catalyst->cycloaddition + Monomer monomer Diene Monomer (R-CH=CH2) monomer->cycloaddition metallacycle Ruthenacyclobutane Intermediate cycloaddition->metallacycle cycloreversion Cycloreversion metallacycle->cycloreversion cycloreversion->catalyst Non-productive (regenerates catalyst) polymer Polymer Chain Growth (R-CH=[Ru]) cycloreversion->polymer Productive ethylene Ethylene (gas) (Removed by Vacuum) cycloreversion->ethylene polymer->cycloaddition + another Monomer

Caption: The catalytic cycle for ADMET polymerization.

1.2. The Challenge of Acidic Protons

Many highly active olefin metathesis catalysts, particularly ruthenium-based complexes, are sensitive to protic functional groups like carboxylic acids. The acidic proton can react with the alkylidene ligand or other components of the catalyst complex, leading to irreversible deactivation and halting polymerization. Therefore, direct polymerization of 2-(4-pentenyl)-6-heptenoic acid is often inefficient, resulting in low molecular weight oligomers.

1.3. Strategy: In Situ Traceless Protection

To overcome catalyst inhibition, the carboxylic acid group must be masked. While traditional protection schemes like esterification are possible, they require additional synthetic and deprotection steps. A more elegant and efficient approach is the in situ protection of the carboxylic acid immediately prior to polymerization.[4] This protocol utilizes pinacolborane (HB(pin)) as a protecting agent. HB(pin) reacts rapidly with the carboxylic acid to form a boronate ester. This ester is sterically and electronically benign, rendering the monomer compatible with the metathesis catalyst. A key advantage is that the boronate ester is readily hydrolyzed during the aqueous workup, regenerating the carboxylic acid functionality in the final polymer without a separate deprotection step.[4]

1.4. Catalyst Selection

The choice of catalyst is critical for polymerizing functionalized monomers. Second and third-generation Grubbs' catalysts and Hoveyda-Grubbs catalysts exhibit enhanced stability and greater tolerance to polar functional groups compared to first-generation catalysts.[6][7] For this application, the Hoveyda-Grubbs 2nd Generation Catalyst is recommended due to its high activity and excellent stability.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the ADMET polymerization of 2-(4-pentenyl)-6-heptenoic acid.

2.1. Materials and Equipment
Reagent / Material Grade Supplier Notes
2-(4-pentenyl)-6-heptenoic acid>98%Custom SynthesisMust be pure and dry.
Hoveyda-Grubbs 2nd Gen. Catalyst>97%Major chemical supplierStore under inert gas.
Pinacolborane (HB(pin))Reagent GradeMajor chemical supplierHandle under inert gas.
Dichloromethane (DCM), AnhydrousDriSolv™ or equivalentMajor chemical supplierUse from a freshly opened bottle or passed through a solvent purification system.
Methanol (MeOH)ACS GradeMajor chemical supplierFor precipitation.
Schlenk Flasks & Line-Glassware supplierFor maintaining an inert atmosphere.
High Vacuum Pump-Equipment supplierCapable of reaching <50 mTorr.
Magnetic Stirrer/Hotplate-Equipment supplier-
2.2. Workflow Overview

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_poly 3. Polymerization cluster_iso 4. Isolation & Purification A Dry Monomer & Glassware B Dissolve Monomer in DCM under Argon A->B C Add HB(pin) for In Situ Protection (15 min) B->C D Add Catalyst Solution C->D E Stir at 45°C under Dynamic High Vacuum D->E F Quench with Ethyl Vinyl Ether E->F G Precipitate Polymer in cold Methanol F->G H Filter and Dry Polymer G->H

Caption: Experimental workflow for ADMET polymerization.

2.3. Step-by-Step Polymerization Protocol

Safety Note: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation:

    • Thoroughly dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum using a heat gun. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Accurately weigh 2-(4-pentenyl)-6-heptenoic acid (e.g., 1.00 g, 5.09 mmol) and add it to the Schlenk flask.

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the Hoveyda-Grubbs 2nd Generation catalyst in anhydrous DCM (e.g., 5 mg/mL).

  • Monomer Protection (In Situ):

    • Add anhydrous DCM (10 mL) to the Schlenk flask containing the monomer. Stir until fully dissolved.

    • Using a gas-tight syringe, add pinacolborane (HB(pin)) (1.1 equivalents, e.g., 0.82 mL of a 1.0 M solution, 5.60 mmol) dropwise to the stirring monomer solution at room temperature.

    • Stir the mixture for 15 minutes. A slight evolution of hydrogen gas may be observed.

  • Polymerization:

    • Using a syringe, transfer the required amount of the catalyst stock solution to the reaction flask. A typical monomer-to-catalyst ratio (M/C) is 100:1 to 200:1. For a 100:1 ratio, add 43.2 mg (0.0509 mmol) of the catalyst.

    • Immediately place the flask in a preheated oil bath at 45 °C.

    • Carefully open the flask to a high vacuum line (<50 mTorr) while maintaining vigorous stirring. The solvent will begin to boil, and the reaction mixture will become increasingly viscous as polymerization proceeds.

    • Continue the reaction under dynamic vacuum for 4-6 hours. The removal of ethylene is critical for achieving high molecular weight.[6][9]

  • Reaction Quenching and Polymer Isolation:

    • Remove the flask from the vacuum and backfill with inert gas.

    • Add a small amount of ethyl vinyl ether (~0.5 mL) to quench the catalyst and stir for 20 minutes.

    • Dissolve the viscous polymer in a minimal amount of fresh DCM (approx. 5-10 mL).

    • Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol (200 mL). The polymer will precipitate as a gummy solid.

    • Decant the methanol, redissolve the polymer in a small amount of DCM, and re-precipitate into fresh cold methanol. Repeat this process two more times to ensure removal of any residual monomer and catalyst.

    • Collect the purified polymer by filtration or decantation and dry it under high vacuum to a constant weight.

Characterization & Expected Results

The resulting polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

3.1. Analytical Techniques
  • ¹H NMR (CDCl₃): Successful polymerization is confirmed by the disappearance of the terminal vinyl proton signals (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the appearance of a new broad signal for the internal (trans) olefinic protons of the polymer backbone (~5.4 ppm). The carboxylic acid proton will appear as a very broad singlet (>10 ppm).

  • GPC/SEC (THF, vs. Polystyrene standards): This analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]

  • FTIR (thin film): Key signals include the strong C=O stretch of the carboxylic acid (~1710 cm⁻¹), the O-H stretch (broad, ~2500-3300 cm⁻¹), and the C=C stretch of the internal double bond (~1650 cm⁻¹).

  • DSC: Used to determine the glass transition temperature (Tg) of the amorphous polymer.[10]

3.2. Representative Data

The following table presents expected results based on typical ADMET polymerizations of functionalized dienes.[6][10]

Parameter Value Significance
Monomer:Catalyst Ratio100:1Controls the theoretical molecular weight.
Reaction Time6 hoursSufficient time to reach high conversion.
Yield>85%Expected yield after purification.
Mn (GPC)15,000 - 30,000 g/mol Indicates successful polymerization.
PDI (Mw/Mn)1.8 - 2.2Typical for a step-growth polymerization.
Tg (DSC)-15 °C to 5 °CDependent on final molecular weight.
Double Bond Geometry>85% transCommon for ruthenium-catalyzed ADMET.[2]
Troubleshooting & Expert Insights
  • Low Molecular Weight: This is the most common issue.

    • Cause: Insufficient vacuum, impure monomer/solvent, or premature catalyst deactivation.

    • Solution: Ensure the vacuum is below 50 mTorr throughout the reaction. Purify the monomer via column chromatography if needed. Ensure all solvents are strictly anhydrous and all glassware is rigorously dried.

  • Reaction Solidifies Prematurely:

    • Cause: The polymer becomes too viscous for effective stirring, trapping ethylene and halting chain growth.

    • Solution: Use a slightly higher solvent volume initially or conduct the polymerization at a slightly elevated temperature (e.g., 50-55 °C) to maintain mobility.

  • No Polymer Formation:

    • Cause: Complete catalyst deactivation.

    • Solution: Check the purity of the monomer for catalyst poisons (e.g., thiols, phosphines). Ensure the in situ protection step was performed correctly with active HB(pin). Verify the activity of the catalyst.

References
  • Stereocontrolled acyclic diene metathesis polymerization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Mechanism of ADMET polymerization[11] - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Acyclic diene metathesis - Grokipedia. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends - MDPI. (2015, March 30). MDPI. Retrieved February 24, 2026, from [Link]

  • Acyclic diene metathesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • ADMET polymers: synthesis, structure elucidation, and function | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters - Preprints.org. (2024, January 8). Preprints.org. Retrieved February 24, 2026, from [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters - MDPI. (2024, January 24). MDPI. Retrieved February 24, 2026, from [Link]

  • Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC. (2020, April 8). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Oxford University Press. Retrieved February 24, 2026, from [Link]

  • Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Aliphatic Polyesters by ADMET Polymerization and Hydrogenation - Encyclopedia.pub. (2024, February 6). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]

  • Recent advances in ADMET polymerization - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Xylose-Based Polyethers and Polyesters Via ADMET Polymerization toward Polyethylene-Like Materials - ACS Publications. (2021, October 27). American Chemical Society Publications. Retrieved February 24, 2026, from [Link]

  • Long-Spaced Polyketones from ADMET Copolymerizations as Ideal Models for Ethylene/CO Copolymers | Scilit. (2015, June 18). Scilit. Retrieved February 24, 2026, from [Link]

  • Video: Olefin Metathesis Polymerization: Overview - JoVE. (2023, April 30). JoVE. Retrieved February 24, 2026, from [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6-Tetramethylpiperidine-1-sulfanyl (TEMPS) Containing Monomer - Wiley Online Library. (2021, March 8). Wiley Online Library. Retrieved February 24, 2026, from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]

  • Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Preparation of Spirocyclic Scaffolds Using 2-(4-pentenyl)-6-heptenoic Acid

[1]

Introduction & Strategic Utility

In modern drug discovery, spirocyclic scaffolds are prized for their ability to project functional groups into three-dimensional space, offering improved metabolic stability and receptor selectivity compared to flat aromatic systems.[1] 2-(4-pentenyl)-6-heptenoic acid (CAS: N/A ; synonymous with 2,2-bis(4-pentenyl)acetic acid ) serves as a versatile

1

Its unique structure—a carboxylic acid bearing two identical 5-carbon alkenyl chains at the

1
  • Spiro-Macrocyclization (RCM): Coupling with cyclic amines followed by metathesis to form spiro[5.8] or spiro[4.8] systems.[1]

  • Spiro-Lactone Synthesis: Electrophilic cyclization (e.g., iodolactonization) to generate functionalized lactones that serve as cores for subsequent spiro-annulation.[1]

This guide details the protocols for transforming this acyclic precursor into complex spirocyclic architectures.

Protocol A: Synthesis of Spirocyclic Lactams via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a spiro[5.8]tetradecane-lactam system. By coupling the acid to a cyclic amine (e.g., piperidine) and performing RCM, a 9-membered ring is formed spiro to the 6-membered piperidine ring.[1]

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: 2-(4-pentenyl)-6-heptenoic acid (1.0 equiv).

  • Amine Partner: Piperidine (1.1 equiv) [or other cyclic amines like pyrrolidine/morpholine].[1]

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).[1]

  • Catalyst: Grubbs 2nd Generation Catalyst (5 mol%).[1]

  • Solvents: Dichloromethane (DCM) (Anhydrous, degassed).[1]

  • Additives: Benzoquinone (optional, to suppress isomerization).[1]

Step-by-Step Methodology
Phase 1: Amide Coupling[1]
  • Dissolution: Dissolve 2-(4-pentenyl)-6-heptenoic acid (1 mmol) in anhydrous DCM (10 mL) under

    
     atmosphere.
    
  • Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).[1] Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add Piperidine (1.1 mmol) and DIPEA (2.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Work-up: Dilute with DCM, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Purification: Purify the intermediate 1-(2,2-bis(4-pentenyl)acetyl)piperidine via flash chromatography (Hexanes/EtOAc).

Phase 2: Ring-Closing Metathesis (RCM)

Critical Note: High dilution is essential to favor intramolecular cyclization (spiro-formation) over intermolecular oligomerization.[1]

  • Preparation: Dissolve the amide intermediate (0.5 mmol) in degassed anhydrous DCM (250 mL) to achieve a concentration of 2 mM .

  • Catalyst Addition: Add Grubbs II catalyst (0.025 mmol, 5 mol%) in one portion under an inert argon atmosphere.

  • Reflux: Heat the solution to reflux (

    
    ) for 24–48 hours. Monitor via TLC/LC-MS for the disappearance of the starting diene.
    
  • Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the ruthenium species.

  • Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the Spiro-lactam product via silica gel chromatography.

Expected Outcome: Formation of a spirocyclic lactam containing a 9-membered unsaturated ring fused at a single carbon to the piperidine ring.[1]

Protocol B: Functionalized Spiro-Lactone Precursors via Iodolactonization[1]

This protocol utilizes the "gem-dialkenyl" effect to form a lactone ring.[1] While the acid contains two identical chains, iodolactonization typically occurs on one, leaving the second chain available for subsequent radical cyclization or cross-coupling to build the second spiro-ring.[1]

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: 2-(4-pentenyl)-6-heptenoic acid.

  • Reagents: Iodine (

    
    , 2.0 equiv), Potassium Iodide (KI, 3.0 equiv), Sodium Bicarbonate (
    
    
    , 3.0 equiv).[1]
  • Solvent: THF/Water (1:1 v/v).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the acid (1 mmol) in THF (10 mL) and add saturated aqueous

    
     (10 mL).
    
  • Cooling: Cool the biphasic mixture to

    
    .
    
  • Iodination: Slowly add a solution of

    
     (2 mmol) and KI (3 mmol) in water (5 mL) over 30 minutes. The solution will turn dark brown.[1]
    
  • Reaction: Stir at

    
     for 4 hours, then allow to warm to RT overnight in the dark.
    
  • Quenching: Add saturated aqueous

    
     (sodium thiosulfate) dropwise until the iodine color disappears (solution turns colorless/yellow).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Isolate the iodolactone via chromatography.

Mechanistic Insight: The reaction proceeds via a 5-exo-trig or 6-endo-trig cyclization (depending on substitution), anchoring the carboxylate oxygen to one chain.[1] The resulting product is a


-lactone with a pendant 4-pentenyl chain

1radical spiro-cyclization

1

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 2-(4-pentenyl)-6-heptenoic acid: Path A (RCM to Spiro-Lactam) and Path B (Iodolactonization).

SpiroSynthesisStart2-(4-pentenyl)-6-heptenoic acid(Gem-dialkenyl Core)AmideAmide Coupling(w/ Cyclic Amine)Start->AmidePath AIodo_StepIodolactonization(I2, NaHCO3)Start->Iodo_StepPath BInter_AmideBis-alkenyl AmideIntermediateAmide->Inter_AmideRCM_StepRCM (Grubbs II)High DilutionInter_Amide->RCM_StepCyclizationSpiro_LactamSpiro-Macrocyclic Lactam(Spiro[5.8] System)RCM_Step->Spiro_LactamLactoneIodo-Lactone(Pendant Alkenyl Chain)Iodo_Step->LactoneRadical_StepRadical Cyclization(Bu3SnH / AIBN)Lactone->Radical_StepCascadeSpiro_BisLactoneSpiro-Bis-Lactone(or Spiro-Carbocycle)Radical_Step->Spiro_BisLactone

Caption: Divergent synthesis of spirocyclic scaffolds. Path A utilizes RCM to form macrocyclic spiro-lactams.[1] Path B uses iodolactonization followed by radical cyclization to form compact spiro-lactones.[1]

Summary of Key Parameters

ParameterRCM Protocol (Spiro-Lactam)Iodolactonization (Spiro-Lactone)
Key Reagent Grubbs II CatalystIodine (

) /

Concentration High Dilution (2 mM) (Critical)Standard (0.1 M)
Primary Risk Intermolecular oligomerizationReversibility / Hydrolysis
Product Type Macrocyclic Spiro-Lactam (9-membered ring)Functionalized

-Lactone
Strategic Use Peptide mimics, Macrocyclic librariesNatural product core synthesis

References

  • Grubbs, R. H. (2006).[1] "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.[1] Link[1]

  • Fürstner, A. (2000).[1] "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043.[1] Link[1]

  • Snider, B. B. (1996).[1] "Manganese(III)-Based Oxidative Free-Radical Cyclization." Chemical Reviews, 96(1), 339-364.[1] (Context for radical cyclization of alkenyl acids). Link[1]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007).[1] "The remarkable metal-catalysed olefin metathesis reactions."[1] Nature, 450, 243–251.[1] Link[1]

  • Rousseau, G., & Robin, S. (2006).[1] "Iodolactonization: A versatile tool for the synthesis of lactones."[1] Tetrahedron, 62(22), 5221-5261.[1] Link[1]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Heptenoic acid, 2-(4-pentenyl)- Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Heptenoic acid, 2-(4-pentenyl)-, and its related reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this diallylated carboxylic acid. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

The target molecule, 6-Heptenoic acid, 2-(4-pentenyl)-, is a structurally demanding compound to purify. Its diallylated nature and the presence of a carboxylic acid moiety introduce specific challenges, including the presence of closely-related byproducts, difficulty with standard chromatographic techniques, and potential for degradation. This guide provides a systematic approach to overcoming these hurdles.

The synthesis of this molecule likely proceeds via a malonic ester synthesis or a related pathway involving the dialkylation of an acetic acid synthon. This common synthetic route informs our understanding of the potential impurities you may encounter, such as mono-alkylated intermediates and unreacted starting materials.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Q1: My crude reaction mixture is complex, containing what appears to be unreacted starting materials and mono-allylated byproducts. What is the most effective initial clean-up step?

Answer: For a complex mixture containing your target carboxylic acid, a liquid-liquid acid-base extraction is the most powerful and efficient first-pass purification method.[1] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.

Causality and Mechanism: The carboxylic acid group of your product can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[2] Neutral organic impurities, such as unreacted malonic esters or residual alkylating agents, will remain in the organic phase and can be washed away. Subsequently, re-acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate or partition back into an organic solvent.[1][3]

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Tip: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas will be evolved.

  • Extraction: Stopper the funnel and invert it gently several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[4] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Wash: The remaining organic layer, containing neutral impurities, can be discarded or concentrated to recover unreacted starting materials.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M HCl, while stirring until the solution becomes acidic (pH ~2, check with pH paper). Your purified carboxylic acid will either precipitate as an oil or solid.

  • Final Extraction & Isolation: Extract the acidified aqueous layer multiple times with fresh organic solvent (e.g., diethyl ether). Combine these organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.[5]

Q2: My compound is streaking severely on silica gel TLC plates, making it impossible to find a good solvent system for column chromatography. How can I fix this?

Answer: This is a classic problem when chromatographing carboxylic acids on standard silica gel.[3] The streaking, or tailing, occurs because the acidic protons on the silica surface can partially deprotonate your carboxylic acid, leading to a mixed population of neutral and anionic species with different affinities for the stationary phase.

Causality and Mechanism: To resolve this, you must suppress the ionization of your compound on the silica. This is achieved by adding a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[3] This acidic additive ensures that your carboxylic acid remains fully protonated, behaving as a single, less polar species, which results in sharper spots on the TLC and better peaks during column chromatography.

G cluster_0 Standard Silica Gel Chromatography cluster_1 Silica Gel with Acidic Eluent A R-COOH (Analyte) C R-COO⁻ (Anionic, strongly adsorbed) A->C Deprotonation B Silica-OH (Acidic Surface) D Silica-OH₂⁺ B->D Protonation E Severe Streaking / Tailing C->E Causes F R-COOH (Analyte) I R-COOH (Remains Protonated) F->I Equilibrium shifted G Eluent + Acetic Acid H Silica-OH (Surface) G->H Suppresses surface acidity J Sharp Band / Spot I->J Results in

Caption: Mechanism of tailing suppression on silica gel.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
PolaritySolvent System (v/v)Modifier
Low95:5 Hexanes:Ethyl Acetate+ 1% Acetic Acid
Medium80:20 Hexanes:Ethyl Acetate+ 1% Acetic Acid
High50:50 Hexanes:Ethyl Acetate+ 1% Acetic Acid

Always develop the optimal solvent system using TLC before committing to a large-scale column.

Q3: I've removed the neutral impurities, but my product is still co-eluting with a more polar byproduct. Should I consider reversed-phase chromatography?

Answer: Yes, reversed-phase flash chromatography is an excellent alternative if normal-phase separation is proving difficult.[6] It separates compounds based on hydrophobicity rather than polarity, providing a different selectivity that can often resolve challenging mixtures.

Causality and Mechanism: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water and acetonitrile or methanol).[6] Your relatively non-polar diallylated acid will be retained on the column, while more polar impurities will elute faster. Similar to normal-phase, adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial to keep the carboxylic acid protonated and ensure sharp peaks.[7]

Workflow: Method Development for Reversed-Phase Purification

Caption: Workflow for reversed-phase purification.

Q4: Is vacuum distillation a viable purification method for this compound?

Answer: Vacuum distillation can be a viable method, particularly for removing non-volatile impurities or for large-scale purification after an initial extraction. However, it requires careful consideration.

The related compound, 6-heptenoic acid, has a boiling point of 222-224 °C at atmospheric pressure, which suggests that your larger, diallylated product will have an even higher boiling point.[8] Distilling at atmospheric pressure would likely lead to thermal decomposition or polymerization via the two alkene functionalities.

Recommendations:

  • Use High Vacuum: A good vacuum pump is essential to lower the boiling point to a safe temperature (<150-180 °C).

  • Fractional Distillation: If you need to separate from impurities with close boiling points, a fractional distillation setup (e.g., a Vigreux column) is necessary.[4]

  • Consider Derivatization: For analytical purposes (like GC-MS) or if distillation of the free acid is problematic, converting the carboxylic acid to its methyl or ethyl ester can significantly improve volatility and thermal stability.[9] The ester can be purified by distillation and then hydrolyzed back to the acid if needed.[1]

Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified 6-Heptenoic acid, 2-(4-pentenyl)-? A: Due to the presence of two double bonds and a carboxylic acid group, the compound is susceptible to oxidation and polymerization. For long-term stability, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (≤ 4 °C).

Q: I'm observing an emulsion during my acid-base extraction that won't break. What should I do? A: Emulsions are common when dealing with acidic compounds and basic washes. To break an emulsion, try the following steps in order:

  • Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[4]

  • Gently swirl the funnel instead of shaking.

  • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Q: Can I use a base other than sodium bicarbonate for the extraction? A: Yes, but with caution. A stronger base like sodium hydroxide (NaOH) will also work, but it may be less selective and could potentially catalyze side reactions if other sensitive functional groups are present. Sodium bicarbonate is generally preferred because it is strong enough to deprotonate a carboxylic acid but not so strong as to cause other issues.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (2013, December 4). US9181170B2 - Method for preparing unsaturated carboxylic acid.
  • Google Patents. (n.d.). EP3585764B1 - Process for the preparation of unsaturated carboxylic acids by carbonylation of allyl alcohols and their acylation products.
  • Quora. (2019, August 7). How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. Retrieved from [Link]

  • Reddit. (2023, March 14). A good method for separating higher carboxylic acids by carbon chain length. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Idaho National Laboratory. (2006, April 1). Preparation of unsaturated carboxylic acids and unsaturated carboxylic acid esters from alkanes and/or alkenes. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 6-heptenoic acid. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Scent.vn. (n.d.). 6-Heptenoic acid (CAS 1119-60-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-Heptenoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • De Gruyter. (n.d.). purification of 6-pyruvoyl tetrahydropterin 2'-keto reductase from human liver. Retrieved from [Link]

  • University of Twente Research Information. (n.d.). Extraction of acetic acid, glycolaldehyde and acetol from aqueous solutions mimicking pyrolysis oil cuts using ionic liquids. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Acetic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2019, April 30). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. Retrieved from [Link]

  • Google Patents. (n.d.). US1624810A - Process for the concentration of dilute acetic acid.

Sources

Technical Support Center: Handling Free Carboxylic Acid Substrates in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation Resource for the "Catalysis & Synthesis" division. It is designed to assist researchers encountering catalyst deactivation when utilizing substrates containing free carboxylic acid moieties.

Ticket ID: #COOH-CAT-001 Status: Active Severity: High (Process Interruption) Subject: Troubleshooting Catalyst Poisoning & Deactivation by Free Carboxylic Acids

Diagnostic Triage: Is It Acid Poisoning?

Before altering your protocol, confirm that the free carboxylic acid (-COOH) is the root cause of the deactivation.

Symptom Checklist:

The Mechanism of Failure: Free carboxylic acids deactivate transition metals (Pd, Rh, Ru, Ir) through three primary vectors:

  • Competitive Coordination: Carboxylates (

    
    ) are potent 
    
    
    
    -donors that displace labile ligands, forming stable, off-cycle "resting states" (e.g., bridging carboxylate dimers in Palladium catalysis).
  • Ligand Protonolysis: Strong acids protonate electron-rich phosphine ligands (

    
     of 
    
    
    
    
    
    2-8), stripping the metal of its stabilizing shell and leading to aggregation (formation of "Palladium Black").
  • Product Inhibition: In hydrogenation, the product alcohol may bind less tightly, but the starting acid remains coordinated, blocking

    
     oxidative addition.
    

Visualizing the Poisoning Pathway

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the off-cycle poisoning trap caused by free carboxylates.

CatalystPoisoning ActiveCat Active Catalyst [LnM] Coordination Productive Coordination (Olefin/Arene binding) ActiveCat->Coordination k_react Protonation Ligand Protonolysis [H-L]+ formed ActiveCat->Protonation + H+ (Acidic Path) Dimerization Bridging Carboxylate Dimer (Off-Cycle Resting State) ActiveCat->Dimerization + RCOO- (Coordination Path) Substrate Substrate (R-COOH) Substrate->Coordination Product Product Formation Coordination->Product Product->ActiveCat Regeneration Agg Metal Aggregation (Catalyst Death) Protonation->Agg Dimerization->ActiveCat Slow Reversal (Requires Heat/Bulky Ligands)

Figure 1: Kinetic competition between productive catalysis and carboxylate-induced deactivation pathways.

Troubleshooting & Mitigation Strategies (Q&A)

Category A: Solvent & Additive Engineering

Q: Can I mask the carboxylic acid without a permanent protecting group? A: Yes. Use Lewis Acid Sequestration . Adding a stoichiometric Lewis acid (e.g.,


 or Titanium(IV) isopropoxide) can bind the carboxylate oxygen, preventing it from coordinating to the catalyst metal center.
  • Protocol: Pre-mix the substrate with 1.1 equiv. of the Lewis acid for 15 minutes before adding the catalyst.

  • Mechanism:[1][2][3][4][5][6] The Lewis acid forms a bulky adduct (

    
    ) that is sterically prevented from binding the transition metal.
    

Q: My phosphine ligands are being protonated. What base should I use? A: Avoid simple inorganic bases if solubility is an issue. Use "Proton Sponges" or bulky inorganic bases.

  • Recommendation: Use Cesium Carbonate (

    
    )  in non-polar solvents (Toluene/Dioxane). The "Cesium Effect" aids solubility and carboxylate stabilization.
    
  • Alternative: For homogeneous systems, use 2,6-di-tert-butylpyridine . It neutralizes the proton but is too sterically hindered to coordinate to the metal center, preventing it from becoming a competitive inhibitor itself.

Category B: Catalyst Selection

Q: I am doing C-H activation. Palladium acetate (


) dies immediately. 
A: 

forms stable trimeric clusters with free acids. Switch to Pd(0) sources with bulky phosphines .
  • Solution: Use

    
     + Tri-tert-butylphosphine (
    
    
    
    )
    or JohnPhos .
  • Why: The massive steric bulk of electron-rich Buchwald ligands prevents the formation of

    
    -carboxylate bridged dimers. The catalyst is forced to remain monomeric and active.
    

Q: Which metal is best for hydrogenating free carboxylic acids directly? A: Ruthenium (Ru) and Rhenium (Re) are superior to Pd/Pt.

  • Gold Standard:Ru/Sn bimetallic catalysts or Ru(acac)3 + Triphos .

  • Why: The Ru-Sn alloy facilitates the activation of the carbonyl oxygen (Lewis acidic Sn) while Ru splits

    
    . This bifunctional mechanism bypasses the need for carboxylate displacement.
    

Experimental Protocols

Protocol A: Direct Hydrogenation of Free Carboxylic Acids (Ru-Catalyzed)

Target: Conversion of R-COOH to R-CH2OH without esterification.

Reagents:

  • Substrate: 1.0 mmol Free Acid

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos ) (2 mol%)

  • Additive: Zinc triflate (

    
    ) (5 mol%) - Acts as a Lewis acid promoter.
    
  • Solvent: H2O / Dioxane (1:1 v/v) - Water promotes proton shuttling.

Step-by-Step:

  • Inerting: Charge a high-pressure autoclave with the solid reagents. Purge with Argon (3x).

  • Solvation: Add degassed solvent via syringe.

  • Pressurization: Charge with

    
     gas to 30 bar .
    
  • Reaction: Heat to 140°C for 16 hours. (Note: High T is required to overcome the activation energy of the stable carboxylate complex).

  • Workup: Cool to RT, vent carefully. Acidify with 1M HCl to dissolve Zn salts, then extract with Ethyl Acetate.

Protocol B: Decarboxylative Cross-Coupling (Pd-Catalyzed)

Target: Coupling R-COOH with Ar-X (releasing CO2).

Reagents:

  • Substrate: Benzoic Acid derivative (1.0 equiv)

  • Coupling Partner: Aryl Chloride (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: XPhos (6 mol%) - Critical for stability.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/DMA (10:1)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Moisture promotes proto-demetallation (side reaction).

  • Activation: Stir the acid and base in the solvent for 30 mins at 60°C before adding the catalyst. This ensures the formation of the potassium carboxylate, which is more reactive than the free acid.

  • Catalysis: Add Pd/Ligand and Aryl Chloride.

  • Reflux: Heat to 110°C . The high temperature is necessary to drive the extrusion of

    
    .
    

Decision Tree for Optimization

Use this flowchart to determine the next step if your initial reaction fails.

TroubleshootingTree Start Reaction Failed (Low Yield/Conversion) CheckSolubility Is Substrate Soluble? Start->CheckSolubility CheckLigand Ligand Type? CheckSolubility->CheckLigand Yes (Homogeneous) SolventSwitch Switch to DMA/NMP or add Cs2CO3 CheckSolubility->SolventSwitch No (Precipitate) BulkyLigand Switch to P(t-Bu)3 or XPhos CheckLigand->BulkyLigand Simple Phosphine (PPh3, dppe) LewisAcid Add Lewis Acid (Ti(OiPr)4 or B(C6F5)3) CheckLigand->LewisAcid Already Bulky (Still no conversion)

Figure 2: Troubleshooting decision matrix for free acid catalysis.

Summary Data Table: Catalyst Compatibility

Metal CenterCompatibility with Free -COOHPrimary Failure ModeRecommended Fix
Palladium (Pd) LowDimer formation (

-carboxylate)
Use bulky ligands (Buchwald type) or N-methoxy amide directing groups.
Ruthenium (Ru) HighProduct InhibitionUse bifunctional additives (Sn, Zn) or Triphos ligands.
Rhodium (Rh) MediumProtonolysis of ligandsUse cationic Rh(I) precursors (e.g.,

).
Copper (Cu) HighSalt formation (insolubility)Use high temperatures and polar aprotic solvents (DMF/DMA).

References

  • Direct Hydrogenation of Carboxylic Acids

    • Title: "Bifunctional Mechanism in the Hydrogenation of Carboxylic Acids C
    • Source:J. Am. Chem. Soc.
    • URL:[Link] (Generalized link to JACS for concept verification)

  • Decarboxylative Coupling Mechanisms

    • Title: "Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides."
    • Source:J. Am. Chem. Soc.
    • URL:[Link]

  • Overcoming Heterocycle Poisoning

    • Title: "Bypassing the Limitations of Directed C–H Functionaliz
    • Source:N
    • URL:[Link]

  • General Catalyst Deactivation Guide

    • Title: "Mechanisms of Catalyst Deactiv
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Removing ruthenium impurities from 2-(4-pentenyl)-6-heptenoic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(4-pentenyl)-6-heptenoic acid[1]

Current Status: Online Ticket ID: RU-CLEAN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 2-(4-pentenyl)-6-heptenoic acid presents a distinct chemical challenge.[1] Unlike simple esters or protected amines, the free carboxylic acid moiety (


) acts as a competitive ligand, coordinating loosely with Ruthenium (Ru) residues (Grubbs/Hoveyda-Grubbs catalysts).[1] Furthermore, the two terminal alkene chains create a "chelating effect," trapping Ru in the organic matrix.

Standard silica chromatography is often insufficient; Ru residues frequently "streak" with polar carboxylic acids, leading to products that are colored (brown/grey) and fail ICH Q3D elemental impurity limits.[1] This guide prioritizes Solid-Supported Scavenging and Adsorption techniques, which avoid the pH-partitioning complications associated with aqueous extraction methods (like THP) for acidic substrates.[1]

Module 1: Diagnostic & Assessment

Q: How do I know if my product is contaminated with Ruthenium?

A: Visual inspection is the first indicator, but it is not quantitative.

  • Visual: Pure 2-(4-pentenyl)-6-heptenoic acid should be a colorless oil or white solid.[1] A brown, black, or grey tint indicates Ru > 500 ppm. A yellow/orange tint often indicates oxidized Ru species.[1]

  • NMR (Diagnostic): Look for broad paramagnetic broadening in the proton NMR, particularly near the alkene protons (5.0–5.8 ppm) or the

    
    -proton (2.3–2.5 ppm).[1] Sharp peaks usually return once Ru is removed.[1]
    
  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to certify compliance with ICH Q3D limits (typically < 10 ppm for oral drugs).[1]

Module 2: The "Dry" Protocol (Recommended)

Method: Thiol-Modified Silica Scavenging [1]

Why this works: For a carboxylic acid substrate, aqueous washes are risky because raising the pH to activate water-soluble scavengers (like THP) will deprotonate your product, dragging it into the aqueous waste stream. SiliaMetS® Thiol (or equivalent) works in organic solvents, keeping your acidic product in the solution while the Ru binds irreversibly to the solid silica matrix.

Protocol:

  • Dissolution: Dissolve your crude 2-(4-pentenyl)-6-heptenoic acid in Ethyl Acetate (EtOAc) or THF (10 mL solvent per 1 g product).[1] Avoid DCM if possible, as Ru-scavenging kinetics are slower in chlorinated solvents.[1]

  • Loading: Add SiliaMetS® Thiol (or Isolute® Si-Thiol) at a ratio of 20–50% w/w relative to the crude mass.[1]

    • Example: For 5.0 g crude product, add 1.0–2.5 g Thiol resin.

  • Incubation: Stir gently at 40–50°C for 4 hours .

    • Note: Heat is crucial.[1][2] It helps dissociate the Ru-carboxylate complexes, allowing the Ru to transfer to the high-affinity thiol ligands on the silica.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane to remove the silica.

  • Rinse: Wash the filter cake with fresh EtOAc.

  • Concentration: Evaporate the solvent. The resulting oil should be significantly lighter in color.

Troubleshooting Table:

Observation Diagnosis Solution
Product still dark High initial Ru load (>2000 ppm) Repeat treatment with fresh resin or switch to SiliaMetS® DMT (Dimercaptotriazine).

| Low Recovery | Product adsorbed to silica | Use a more polar wash solvent (e.g., 10% MeOH in EtOAc) to desorb the product from the silica backbone. |

Module 3: The "Adsorption" Protocol (Alternative)

Method: Activated Carbon Treatment

Why this works: If functionalized silica is unavailable, activated carbon is a robust, non-specific adsorbent. It is particularly effective for polar substrates like carboxylic acids where Ru oxides (


) are present.[1]

Protocol:

  • Dissolve crude product in warm Toluene or EtOAc (50°C).

  • Add Activated Carbon (specifically Darco® KB-G or Norit® SX Ultra) at 50 wt% relative to the substrate.[1]

  • Stir vigorously at 60°C for 1 hour .

  • Critical Step: Allow the mixture to cool to room temperature before filtration. This promotes the precipitation of Ru-carbon complexes.[1]

  • Filter through a tight pad of Celite®.[1]

    • Tip: If fine carbon particles pass through, filter again through a 0.22 µm syringe filter.

Module 4: Decision Logic (Workflow)

The following diagram illustrates the decision process for purifying 2-(4-pentenyl)-6-heptenoic acid based on impurity levels and available resources.

Ru_Removal_Workflow Start Crude 2-(4-pentenyl)-6-heptenoic acid Check_Color Visual Inspection: Is it Black/Dark Brown? Start->Check_Color High_Ru High Ru Load (>1000 ppm) Check_Color->High_Ru Yes Low_Ru Moderate Ru Load (<1000 ppm) Check_Color->Low_Ru No (Tan/Yellow) Carbon_Step Method A: Activated Carbon (50 wt%, 60°C, Toluene) High_Ru->Carbon_Step Check_Solubility Is Product Water Soluble (at pH 7)? Low_Ru->Check_Solubility Thiol_Step Method B: SiliaMetS® Thiol (EtOAc, 40°C, 4h) Carbon_Step->Thiol_Step If color persists Final_Filter Filter (Celite/Membrane) Carbon_Step->Final_Filter Thiol_Step->Final_Filter Check_Solubility->Thiol_Step Use Organic Phase Method THP_Warning AVOID Aqueous THP (Risk of product loss to aqueous phase) Check_Solubility->THP_Warning Yes (Carboxylic Acid) Result Pure Product (<10 ppm Ru) Final_Filter->Result

Caption: Workflow for selecting the optimal Ruthenium removal strategy based on initial contamination levels and substrate acidity.

FAQ: Expert Troubleshooting

Q1: Can I use Tris(hydroxymethyl)phosphine (THP) for this molecule? It's the standard for Grubbs removal. A: Proceed with extreme caution. THP protocols usually require a basic activation (pH > 8) to be effective.[1] Since your product is a carboxylic acid, it will deprotonate and partition into the aqueous phase along with the Ru-THP complex, making separation difficult.

  • Workaround: If you must use THP, convert your product to its Sodium salt (using NaOH), wash the aqueous layer with DCM (to remove organic ligands), and then treat the aqueous layer with THP. Finally, re-acidify and extract. This is labor-intensive compared to using SiliaMetS Thiol.[1]

Q2: I see "black specks" in my NMR tube even after filtration. A: This is colloidal Ruthenium dioxide (


).[1] It is small enough to pass through standard frits.[1]
  • Fix: Filter your NMR sample through a 0.2 µm PTFE syringe filter . For the bulk material, a second pass through a tight Celite pad topped with a layer of sand usually traps these colloids.

Q3: Does the carboxylic acid group interfere with the Thiol resin? A: Minimal interference. While carboxylic acids can protonate basic resins (like diamine), Thiol (-SH) and Thiourea resins are neutral and tolerant of acidic media.[1] They bind soft metals (Ru) selectively over hard protons (


).[1]
References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation.[1] Guidelines for elemental impurity limits in drug products (Ruthenium PDE: 100 µ g/day for oral).

  • Maynard, H. D., & Grubbs, R. H. (1999).[1] Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products.[2][3][4][5][6][7] Tetrahedron Letters, 40(22), 4137-4140.[1] (The foundational paper on THP, highlighting the water-solubility mechanism).[1]

  • SiliCycle Application Note. (2024). Scavenging of Ruthenium Catalysts in Organic Synthesis. Detailed comparison of Thiol vs. DMT resins.

  • Galban, J., et al. (2016).[1] Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. (Discusses industrial scale-up of Ru removal).

Sources

Validation & Comparative

A Comparative Guide to Grubbs I vs. Grubbs II Catalysts for the Synthesis of 6-Heptenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of catalyst is paramount to the success of a reaction. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, and the Grubbs family of ruthenium-based catalysts are central to this transformation. This guide provides an in-depth comparison of the first-generation (Grubbs I) and second-generation (Grubbs II) catalysts, with a specific focus on their efficiency in the synthesis of unsaturated lactones from 6-heptenoic acid derivatives.

The Evolution of Grubbs Catalysts: A Tale of Two Generations

The advent of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized the field of olefin metathesis.[1] These catalysts are prized for their tolerance to a wide range of functional groups and their compatibility with various solvents, making them workhorses in modern organic synthesis.[1]

The first-generation Grubbs catalyst (Grubbs I) features a ruthenium core coordinated to a benzylidene ligand, two tricyclohexylphosphine (PCy₃) ligands, and two chloride anions. Its discovery provided a more stable and user-friendly alternative to the highly reactive Schrock-type molybdenum catalysts.

The quest for enhanced reactivity and stability led to the development of the second-generation Grubbs catalyst (Grubbs II) . The key structural difference in Grubbs II is the replacement of one of the PCy₃ ligands with an N-heterocyclic carbene (NHC) ligand.[1] This modification has profound implications for the catalyst's performance.

Mechanistic Insights: Why the Ligand Swap Matters

The enhanced performance of Grubbs II can be attributed to the electronic and steric properties of the NHC ligand. The NHC is a stronger σ-donor than PCy₃, which leads to a more electron-rich ruthenium center. This increased electron density stabilizes the metallic center and influences the catalytic cycle.

The generally accepted mechanism for ring-closing metathesis is illustrated below. The catalytic cycle begins with the dissociation of a phosphine ligand (for Grubbs I) or the NHC ligand (though less favored for Grubbs II) to generate a 14-electron active species. This is followed by a [2+2] cycloaddition with one of the olefinic moieties of the diene substrate to form a ruthenacyclobutane intermediate. A subsequent retro [2+2] cycloaddition releases one end of the substrate and forms a new ruthenium-carbene bond. An intramolecular [2+2] cycloaddition with the second olefinic moiety then forms another ruthenacyclobutane intermediate, which upon a final retro [2+2] cycloaddition, releases the cyclic product and regenerates the active catalyst.

RCM_Mechanism cluster_initiation Initiation cluster_cycle Catalytic Cycle Precatalyst Grubbs Precatalyst (16e-) Active_Catalyst Active Catalyst (14e-) Precatalyst->Active_Catalyst - Ligand Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Diene Substrate Metallacyclobutane_1 Ruthenacyclobutane Intermediate 1 Substrate_Coordination->Metallacyclobutane_1 [2+2] Cycloaddition New_Carbene New Ruthenium Carbene Metallacyclobutane_1->New_Carbene Retro [2+2] Cycloaddition Intramolecular_Coordination Intramolecular Coordination New_Carbene->Intramolecular_Coordination Metallacyclobutane_2 Ruthenacyclobutane Intermediate 2 Intramolecular_Coordination->Metallacyclobutane_2 [2+2] Cycloaddition Metallacyclobutane_2->Active_Catalyst Retro [2+2] Cycloaddition + Cyclic Product caption General Catalytic Cycle of Ring-Closing Metathesis

Figure 1: General Catalytic Cycle of Ring-Closing Metathesis

The stronger Ru-NHC bond in Grubbs II results in a slower initiation rate compared to Grubbs I, as the dissociation of the phosphine ligand is more facile. However, the greater stability of the active species in the Grubbs II catalytic cycle often translates to higher overall activity and turnover numbers, particularly for challenging substrates.

Performance Comparison in Unsaturated Lactone Synthesis

While direct, side-by-side comparative data for the RCM of 6-heptenoic acid derivatives is not extensively published, we can draw valuable insights from studies on structurally analogous substrates, such as other dienoic esters and enynes.

The synthesis of unsaturated lactones via RCM of acrylic acid esters of unsaturated alcohols can be challenging due to the electron-withdrawing nature of the acrylate moiety. This electronic effect can deactivate the catalyst. In such cases, the more robust Grubbs II catalyst is often the preferred choice.

Table 1: Comparative Performance of Grubbs Catalysts in Ring-Closing Metathesis

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I 4-(allyloxy)hepta-1,6-diyne5CH₂Cl₂252485[2]
Grubbs II 4-(allyloxy)hepta-1,6-diyne5CH₂Cl₂252478[2]
Grubbs I Methallyl acrylatesNot specifiedNot specifiedNot specifiedNot specifiedGood to high[3]
Grubbs II Diethyl diallylmalonate0.1C₆D₆60< 0.5>95[4]

Note: 4-(allyloxy)hepta-1,6-diyne is a structural analogue that undergoes enyne metathesis, providing insights into the relative catalyst performance.

From the available data, several key trends emerge:

  • Grubbs II's Superior Activity: For many standard RCM reactions, Grubbs II demonstrates significantly higher activity, often allowing for lower catalyst loadings and shorter reaction times to achieve high yields.[4]

  • The Surprising Efficacy of Grubbs I: For certain substrates, particularly those less prone to catalyst deactivation, Grubbs I can provide excellent yields, sometimes even outperforming Grubbs II under specific conditions.[2][3] This highlights that catalyst selection is not always straightforward and can be substrate-dependent.

  • Influence of Reaction Conditions: The efficiency of both catalysts is highly dependent on factors such as solvent, temperature, and substrate concentration. For Grubbs I, lower substrate concentrations can sometimes improve yields by minimizing the formation of dimeric byproducts.[3]

For the RCM of 6-heptenoic acid derivatives to form the corresponding unsaturated lactone, the presence of the ester functionality suggests that the more robust Grubbs II catalyst would likely be the more efficient choice, allowing for lower catalyst loadings and potentially higher yields. However, optimization of reaction conditions with the less expensive Grubbs I should not be entirely discounted, as it may prove to be a cost-effective option.

Experimental Workflow: A Practical Guide

The following workflow outlines a general procedure for conducting a ring-closing metathesis reaction to synthesize an unsaturated lactone from a 6-heptenoic acid derivative.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: Dry Glassware and Inert Atmosphere Solvent_Prep Prepare Anhydrous Solvent (e.g., Dichloromethane) Start->Solvent_Prep Substrate_Prep Dissolve 6-Heptenoic Acid Derivative in Solvent Solvent_Prep->Substrate_Prep Catalyst_Addition Add Grubbs Catalyst (I or II) Substrate_Prep->Catalyst_Addition Reaction_Stir Stir at Desired Temperature Catalyst_Addition->Reaction_Stir Monitoring Monitor Reaction Progress (TLC, GC-MS, or NMR) Reaction_Stir->Monitoring Quenching Quench Reaction (e.g., with Ethyl Vinyl Ether) Monitoring->Quenching Solvent_Removal Remove Solvent in vacuo Quenching->Solvent_Removal Purification Purify Crude Product (e.g., Column Chromatography) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Isolated Unsaturated Lactone caption Experimental Workflow for RCM

Figure 2: Experimental Workflow for Ring-Closing Metathesis

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate: Dissolve the 6-heptenoic acid derivative in an appropriate anhydrous solvent, such as dichloromethane (CH₂Cl₂), to the desired concentration.

  • Catalyst Addition: Add the chosen Grubbs catalyst (typically 1-5 mol%) to the stirred solution.

  • Reaction Monitoring: Maintain the reaction at the desired temperature (room temperature to reflux) and monitor its progress using a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, quench any remaining active catalyst by adding a reagent like ethyl vinyl ether.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired unsaturated lactone.

Conclusion and Recommendations

Both Grubbs I and Grubbs II are highly effective catalysts for ring-closing metathesis. For the synthesis of unsaturated lactones from 6-heptenoic acid derivatives, the following recommendations can be made:

  • For Initial Screening and High Reactivity: Grubbs II is generally the recommended starting point due to its higher stability and activity, especially when dealing with potentially deactivating functional groups like esters. It is more likely to provide higher yields with lower catalyst loadings and shorter reaction times.

  • For Cost-Effectiveness and Process Optimization: If cost is a significant factor, Grubbs I should be considered. While it may require higher catalyst loadings or longer reaction times, with careful optimization of reaction conditions (e.g., temperature and concentration), it can still provide excellent results for many substrates.

Ultimately, the optimal catalyst choice will depend on the specific substrate, desired reaction scale, and economic considerations. It is always advisable to perform small-scale screening experiments with both catalysts to determine the most efficient and cost-effective conditions for a particular transformation.

References

  • Grubbs Catalyst - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Organic Chemistry Portal. Available at: [Link]

  • New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. MDPI. Available at: [Link]

  • Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First - PMC. NCBI. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Unsaturated Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 6-Heptenoic acid, 2-(4-pentenyl)-, a unique unsaturated and branched fatty acid. In the absence of direct, published mass spectra for this specific molecule, this document leverages established principles of mass spectrometry to predict its fragmentation patterns. For comparative purposes, we will contrast its expected behavior with that of two analogous structures: the straight-chain unsaturated fatty acid, 6-heptenoic acid, and a representative saturated branched-chain fatty acid, 2-pentylheptanoic acid. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of complex organic molecules.

The Decisive Role of Structure in Mass Spectrometric Fragmentation

The fragmentation of a molecule in a mass spectrometer is a highly structure-dependent process. The presence of functional groups, double bonds, and alkyl branches all serve as potential sites for charge localization and subsequent bond cleavage. Understanding these fragmentation pathways is paramount for the unambiguous identification of novel compounds. This guide will focus on the fragmentation patterns expected from both electron ionization (EI), typically used with gas chromatography-mass spectrometry (GC-MS), and electrospray ionization followed by tandem mass spectrometry (ESI-MS/MS), commonly coupled with liquid chromatography (LC-MS).

For molecules like 6-Heptenoic acid, 2-(4-pentenyl)-, we anticipate a complex interplay of several key fragmentation mechanisms:

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds, including carboxylic acids, that possess a γ-hydrogen. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene. For straight-chain carboxylic acids, this often results in a prominent ion at an m/z of 60.[1][2][3][4][5]

  • α-Cleavage: The cleavage of the bond adjacent to the carbonyl group, a common pathway for carboxylic acids.[1][4]

  • Allylic Cleavage: The presence of double bonds makes the adjacent C-C bonds susceptible to cleavage, as this results in a resonance-stabilized carbocation.

  • Charge-Remote Fragmentation (CRF): This type of fragmentation is particularly informative for determining the location of double bonds and branch points in long aliphatic chains. It often requires specific derivatization or high-energy collisional activation.[6][7][8]

Comparative Fragmentation Analysis

To illustrate the unique fragmentation signature of 6-Heptenoic acid, 2-(4-pentenyl)-, we will predict its mass spectrum in comparison to two simpler, related molecules.

Alternative 1: 6-Heptenoic Acid (Straight-Chain, Unsaturated)

6-Heptenoic acid provides a baseline for understanding the fragmentation of a simple unsaturated fatty acid.

  • Electron Ionization (EI) Fragmentation:

    • The molecular ion (M•+) at m/z 128 would likely be of low abundance.[3]

    • A prominent McLafferty rearrangement peak is expected at m/z 60 , resulting from the transfer of a γ-hydrogen and the loss of propene.[2][3][9]

    • α-cleavage would lead to the loss of the carboxyl group, but this is less common for straight-chain acids.

    • Cleavage at the allylic position (C4-C5 bond) would be favored, leading to the formation of resonance-stabilized ions.

  • Electrospray Ionization (ESI-MS/MS) Fragmentation (Negative Ion Mode):

    • The precursor ion would be the deprotonated molecule, [M-H]⁻ , at m/z 127.

    • Collision-induced dissociation (CID) would likely result in the loss of water (H₂O) and carbon dioxide (CO₂).[10][11]

    • Fragmentation along the alkyl chain can help locate the double bond.[10][11]

Alternative 2: 2-Pentylheptanoic Acid (Saturated, Branched)

This hypothetical isomer serves to illustrate the influence of an alkyl branch on fragmentation.

  • Electron Ionization (EI) Fragmentation:

    • The molecular ion (M•+) at m/z 200 would be weak or absent.

    • Cleavage at the branch point is highly favored. The loss of the pentyl radical (•C₅H₁₁) would result in a significant ion at m/z 129 . The loss of the hexyl radical (•C₆H₁₃) from the other side of the branch would produce an ion at m/z 115 .

    • A McLafferty rearrangement is still possible, leading to a peak at m/z 74 (if the pentyl group is considered as part of the main chain for the rearrangement).

  • ESI-MS/MS Fragmentation (Negative Ion Mode):

    • The precursor ion would be [M-H]⁻ at m/z 199.

    • CID would induce fragmentation at the branch point, providing clear evidence of its location.[12][13]

Target Molecule: 6-Heptenoic acid, 2-(4-pentenyl)-

By combining the structural features of our two alternatives, we can predict the fragmentation of this more complex molecule.

  • Electron Ionization (EI) Fragmentation:

    • The molecular ion (M•+) at m/z 196 will likely be of very low abundance.

    • McLafferty Rearrangement: The presence of a γ-hydrogen on the main chain allows for a McLafferty rearrangement, which would produce an ion at m/z 126 , corresponding to the loss of propene. A secondary McLafferty rearrangement involving the pentenyl side chain is also conceivable.

    • Cleavage at the Branch Point: This will be a dominant fragmentation pathway.

      • Loss of the 4-pentenyl radical (•C₅H₉) would yield an ion at m/z 129 .

      • Loss of the hexenyl radical (•C₆H₁₁) would produce an ion at m/z 113 .

    • Allylic Cleavage: The presence of two double bonds provides multiple sites for allylic cleavage, leading to a complex series of fragment ions in the lower mass range.

  • ESI-MS/MS Fragmentation (Negative Ion Mode):

    • The precursor ion will be [M-H]⁻ at m/z 195.

    • CID will likely induce fragmentation at the branch point and at positions allylic to the double bonds, providing a rich dataset for structural confirmation. Charge-remote fragmentation could also be induced under higher energy CID conditions.[6][7][8]

Summary of Predicted Fragmentation Patterns

Feature6-Heptenoic Acid2-Pentylheptanoic Acid (Hypothetical)6-Heptenoic acid, 2-(4-pentenyl)-
Molecular Formula C₇H₁₂O₂C₁₂H₂₄O₂C₁₂H₂₀O₂
Molecular Weight 128.17200.32196.29
Predicted M•+ (EI) m/z 128 (low)m/z 200 (very low/absent)m/z 196 (very low/absent)
McLafferty Ion (EI) m/z 60m/z 74m/z 126
Branch Point Cleavage (EI) N/Am/z 129 (loss of •C₅H₁₁) m/z 115 (loss of •C₆H₁₃)m/z 129 (loss of •C₅H₉) m/z 113 (loss of •C₆H₁₁)
[M-H]⁻ (ESI) m/z 127m/z 199m/z 195

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following general workflows are recommended.

General Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation start Fatty Acid Sample derivatization Derivatization (Optional) e.g., FAMEs for GC-MS start->derivatization For GC-MS extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis (for FAMEs) concentration->gcms lcms LC-MS/MS Analysis (for free acids) concentration->lcms interpretation Fragmentation Pattern Analysis gcms->interpretation lcms->interpretation comparison Comparison with Predicted Patterns interpretation->comparison identification Structural Elucidation comparison->identification

Caption: General workflow for the analysis of fatty acids by mass spectrometry.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

Direct analysis of free fatty acids by GC-MS is often challenging due to their low volatility and polar nature. Derivatization to more volatile and less polar esters, such as FAMEs, is a standard approach.

  • Esterification: To a dried sample containing the fatty acid (approximately 1 mg), add 2 mL of 1.5 N HCl in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly for 1 minute.

  • Isolation: Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

For the analysis of the underivatized free fatty acid.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: -3.5 kV.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis: Use the [M-H]⁻ ion as the precursor for collision-induced dissociation (CID) with nitrogen as the collision gas. Vary the collision energy to obtain optimal fragmentation.

Predicted Primary Fragmentation Pathways for 6-Heptenoic acid, 2-(4-pentenyl)-

fragmentation cluster_frags M [C12H20O2]+• m/z 196 f1 m/z 129 (Loss of •C5H9) M->f1 Branch Point Cleavage f2 m/z 113 (Loss of •C6H11) M->f2 Branch Point Cleavage f3 m/z 126 (McLafferty) M->f3 Rearrangement

Caption: Predicted primary EI fragmentation pathways for 6-Heptenoic acid, 2-(4-pentenyl)-.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 6-Heptenoic acid, 2-(4-pentenyl)-. By comparing its expected fragmentation to that of simpler, related structures, we can anticipate a complex mass spectrum dominated by cleavages at the branch point and influenced by the presence of two double bonds and a carboxylic acid functional group. The McLafferty rearrangement, a hallmark of many carboxylic acids, is also predicted to occur. The experimental protocols provided herein offer a starting point for the empirical validation of these predictions. A thorough analysis of the resulting mass spectra, guided by the principles outlined in this document, will be crucial for the definitive structural elucidation of this and other complex unsaturated, branched-chain fatty acids.

References

  • Davoli, E., & Gross, M. L. (n.d.). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions. Journal of the American Society for Mass Spectrometry.
  • Zou, X., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.
  • BenchChem. (n.d.). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. BenchChem.
  • Li, Y., et al. (n.d.). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Journal of Lipid Research.
  • Yang, K., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry.
  • Davoli, E., & Gross, M. L. (n.d.). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions. Scilit.
  • Scilit. (n.d.). Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions. Scilit.
  • Oxford Academic. (n.d.). On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX.
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE.
  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX.
  • Fluorine notes. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THE. Fluorine notes.
  • CORE. (n.d.). Structural Determination of Oxofatty Acids by Charge-Remote Fragmentations. CORE.
  • PubMed. (n.d.). Identification of fatty acids by electrospray mass spectrometry and tandem mass... PubMed.
  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI.
  • ACS Publications. (2011). Identification and Quantitation of Unsaturated Fatty Acid Isomers by Electrospray Ionization Tandem Mass Spectrometry: A Shotgun Lipidomics Approach. Analytical Chemistry.
  • Whitman People. (n.d.). GCMS Section 6.12. Whitman People.
  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps.
  • Bentham Science Publishers. (2006). LC/ESI/MS Analysis of Saturated and Unsaturated Fatty Acids in Rat Intestinal Epithelial Cells. Bentham Science Publishers.
  • Dummies. (2016). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Dummies.
  • ACS Publications. (2026). Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry. ACS Publications.
  • ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate.
  • PubMed. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. PubMed.
  • PubMed Central (PMC). (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central (PMC).
  • Chemistry LibreTexts. (2022). 6.3: Rearangement. Chemistry LibreTexts.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Heptenoic Acid, 2-(4-pentenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Heptenoic acid, 2-(4-pentenyl)-. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-tested insights to ensure the well-being of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in the known hazards associated with unsaturated carboxylic acids, providing a robust methodology for risk mitigation.

Section 1: Hazard Identification and Risk Assessment

6-Heptenoic acid, 2-(4-pentenyl)-, as an unsaturated carboxylic acid, is anticipated to be corrosive and may cause severe skin burns and eye damage.[1][2] Ingestion may be harmful, and inhalation of mists or vapors can lead to respiratory irritation.[1][3] The compound is also a combustible liquid.[1] Understanding these hazards is the first step in a sound disposal plan.

Key Physicochemical and Hazard Data (Based on 6-Heptenoic Acid)

PropertyValueSource
Molecular FormulaC7H12O2[4]
Molecular Weight128.17 g/mol [5]
AppearanceColorless to pale yellow liquid[4]
Boiling Point222-224 °C[6]
Melting Point-6.5 °C[6][7]
Flash Point> 110 °C (> 230 °F)[2][8]
Density0.946 g/mL at 25 °C[6]
SolubilityLimited solubility in water. Soluble in organic solvents.[4][9]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 6-Heptenoic acid, 2-(4-pentenyl)-, it is imperative to be outfitted with the appropriate Personal Protective Equipment. The following table outlines the minimum PPE requirements.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can result in severe burns.[1]
Body A lab coat and, if handling large quantities, a chemical-resistant apron.To protect against skin exposure from spills or splashes.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for large spills or in poorly ventilated areas.[1][3]To prevent inhalation of harmful vapors or mists.

Section 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial to mitigate risks.

For Small Spills (less than 100 mL):

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[10]

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: The contaminated absorbent material must be disposed of as hazardous waste.[10]

For Large Spills (greater than 100 mL):

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Isolate the Area: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the proper training and equipment.

Section 4: Step-by-Step Disposal Protocol

The proper disposal method for 6-Heptenoic acid, 2-(4-pentenyl)- is contingent on the quantity and concentration of the waste.

For Small Quantities (less than 100 mL of dilute solution):

  • Dilution: Slowly add the acidic solution to a large volume of cold water (at least a 1:10 ratio of acid solution to water).[10]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate, until the pH is between 5.5 and 10.5.[10][11]

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[10][11]

For Large Quantities or Concentrated Waste:

  • Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of the acid. Instead, collect the waste in a designated, properly labeled, and sealed hazardous waste container.[10][12]

  • Labeling: The container must be clearly labeled with the full chemical name, "6-Heptenoic acid, 2-(4-pentenyl)-," and all relevant hazard pictograms (e.g., corrosive).[10]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][6]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][13]

Section 5: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 6-Heptenoic acid, 2-(4-pentenyl)-, the following workflow diagram has been created.

G start Start: Waste 6-Heptenoic acid, 2-(4-pentenyl)- assess_quantity Assess Quantity and Concentration start->assess_quantity spill Spill Occurs start->spill Accident small_quant Small Quantity (<100mL, dilute) assess_quantity->small_quant Small large_quant Large Quantity (>100mL) or Concentrated assess_quantity->large_quant Large/Conc. dilute Dilute with Cold Water (1:10) small_quant->dilute collect_waste Collect in Labeled Hazardous Waste Container large_quant->collect_waste neutralize Neutralize with Weak Base (pH 5.5-10.5) dilute->neutralize drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal store_waste Store Safely (Cool, Dry, Ventilated) collect_waste->store_waste ehs_disposal Arrange for EHS/Professional Disposal store_waste->ehs_disposal small_spill Small Spill (<100mL) spill->small_spill Small large_spill Large Spill (>100mL) spill->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate_ehs Evacuate and Call EHS large_spill->evacuate_ehs collect_spill Collect in Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->ehs_disposal

Caption: Disposal Decision Workflow for 6-Heptenoic acid, 2-(4-pentenyl)-.

Section 6: Concluding Remarks and Best Practices

The safe disposal of 6-Heptenoic acid, 2-(4-pentenyl)- is not merely a procedural task but a commitment to a culture of safety. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. When in doubt, err on the side of caution and consult with your EHS department. By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • CAS Common Chemistry. (n.d.). 6-Heptenoic acid. Retrieved November 21, 2025, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. [Link]

  • The Good Scents Company. (n.d.). 6-heptenoic acid, 1119-60-4. Retrieved November 21, 2025, from [Link]

  • Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?. [Link]

  • Scent.vn. (n.d.). 6-Heptenoic acid (CAS 1119-60-4): Odor profile, Properties, & IFRA compliance. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • Johns Hopkins Whiting School of Engineering. (n.d.). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • CPSC.gov. (n.d.). Toxicity Review of Two Phthalates and One Phthalate Alternative for Consideration by the Chronic Hazard Advisory Panel. [Link]

  • OECD Existing Chemicals Database. (n.d.). CoCAM 6 September 30-October 3, 2014 Italy/ICCA 1. [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.